molecular formula C4H4ClN3O B13668800 5-Chloro-1H-pyrazole-4-carboxamide

5-Chloro-1H-pyrazole-4-carboxamide

Katalognummer: B13668800
Molekulargewicht: 145.55 g/mol
InChI-Schlüssel: JSNZLNFJOHJZIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Chloro-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in medicinal and agrochemical research, serving as a versatile scaffold for developing novel bioactive molecules. It belongs to the pyrazole class of heterocycles, which are renowned for their wide spectrum of biological activities. Researchers utilize this carboxamide derivative as a key synthetic intermediate for constructing more complex molecules aimed at various biological targets. The core structure aligns with pyrazole derivatives investigated for their antimicrobial properties. Specifically, related pyrazole-4-carboxamide analogues have been synthesized and evaluated for their ability to inhibit biofilm formation in strains of Staphylococcus aureus , a major pathogen responsible for persistent infections . This suggests potential application in research focused on anti-virulence strategies and overcoming antibiotic resistance. Furthermore, the pyrazole nucleus is a privileged structure in drug discovery. Substituted pyrazole derivatives have demonstrated diverse pharmacological activities in scientific literature, including anti-inflammatory, anticancer, antiviral, and antiparasitic effects . The presence of both chloro and carboxamide functional groups on the pyrazole ring makes this compound a valuable building block for structure-activity relationship (SAR) studies. Researchers can functionalize it to explore interactions with enzymatic targets, such as cysteine proteases in parasites or coat proteins in plant viruses, as seen in studies on related pyrazole-carboxamide compounds . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

Molekularformel

C4H4ClN3O

Molekulargewicht

145.55 g/mol

IUPAC-Name

5-chloro-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C4H4ClN3O/c5-3-2(4(6)9)1-7-8-3/h1H,(H2,6,9)(H,7,8)

InChI-Schlüssel

JSNZLNFJOHJZIE-UHFFFAOYSA-N

Kanonische SMILES

C1=NNC(=C1C(=O)N)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

crystal structure and conformational analysis of 5-chloro-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Conformational Analysis of 5-Chloro-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole carboxamides are a cornerstone scaffold in modern medicinal and agricultural chemistry, renowned for their diverse biological activities which include anticancer, anti-inflammatory, and fungicidal properties.[1][2] The three-dimensional arrangement of these molecules—their solid-state crystal structure and preferred solution-state conformations—is paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective agents.[1][3] This guide provides a comprehensive analysis of 5-chloro-1H-pyrazole-4-carboxamide, a key heterocyclic compound, focusing on the elucidation of its crystal structure through X-ray diffraction and an in-depth exploration of its conformational landscape using computational methods. We will detail the causality behind experimental choices, present validated protocols, and explore the supramolecular architecture governed by non-covalent interactions, offering field-proven insights for professionals in drug discovery and materials science.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery.[4][5] Its unique electronic properties, metabolic stability, and capacity to act as both a hydrogen bond donor and acceptor make it an ideal building block for creating molecules that can effectively interact with biological targets.[6] The addition of a carboxamide moiety at the 4-position and a chlorine atom at the 5-position, as in 5-chloro-1H-pyrazole-4-carboxamide, introduces specific steric and electronic features that modulate its physicochemical properties and biological activity.

Understanding the precise spatial arrangement of this molecule is critical.

  • Crystal Structure reveals the definitive solid-state conformation and, crucially, the network of intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-stacking) that dictate crystal packing. These interactions influence vital properties such as solubility, stability, and bioavailability.[7][8]

  • Conformational Analysis explores the rotational freedom within the molecule, primarily the orientation of the carboxamide group relative to the pyrazole ring. The lowest energy conformer is often the one that binds to a biological receptor, making this analysis essential for computational docking and pharmacophore modeling.[9][10]

This guide integrates experimental crystallographic principles with theoretical computational chemistry to provide a holistic view of the structural biology of 5-chloro-1H-pyrazole-4-carboxamide.

Synthesis and Spectroscopic Confirmation

A robust synthesis is the foundation of any structural study. The most prevalent strategy for obtaining pyrazole carboxamides involves the initial construction of the pyrazole core, followed by an amidation reaction.[11]

Experimental Protocol: Synthesis of 5-chloro-1H-pyrazole-4-carboxamide

Rationale: This multi-step synthesis is chosen for its reliability and use of readily available starting materials. The Vilsmeier-Haack reaction is a highly efficient method for formylating electron-rich heterocycles, and the subsequent oxidation and amidation steps are standard, high-yielding transformations.

Step 1: Vilsmeier-Haack Formylation of a Phenylhydrazone Precursor

  • To a stirred solution of an appropriate phenylhydrazone (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid, the pyrazole-4-carbaldehyde intermediate, is collected by filtration, washed with water, and dried.[12]

Step 2: Oxidation to Carboxylic Acid

  • Suspend the pyrazole-4-carbaldehyde intermediate (1.0 eq) in a mixture of acetone and water.

  • Add potassium permanganate (KMnO₄) (2.0-3.0 eq) portion-wise, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with a saturated solution of sodium sulfite and acidify with 2M HCl.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the pyrazole-4-carboxylic acid.

Step 3: Chlorination and Amidation

  • Reflux a solution of the pyrazole-4-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂) (5.0-10.0 eq) for 2-3 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

  • Cool the solution to 0 °C and bubble ammonia gas through it, or add aqueous ammonia dropwise, until the reaction is complete (monitored by TLC).

  • Quench with water and extract the product with ethyl acetate. Purify the crude product by column chromatography or recrystallization to yield 5-chloro-1H-pyrazole-4-carboxamide.[13]

Spectroscopic Confirmation:

  • ¹H NMR: Will show characteristic signals for the pyrazole ring proton (C3-H) and the two amide protons (-CONH₂), which may be broadened due to quadrupole effects and exchange.

  • ¹³C NMR: Will display distinct peaks for the pyrazole ring carbons and the carbonyl carbon of the amide group (~160-165 ppm).[5]

  • IR Spectroscopy: Will exhibit strong absorption bands for N-H stretching of the amide and pyrazole NH (~3100-3400 cm⁻¹), and a prominent C=O stretching vibration for the amide carbonyl (~1650-1680 cm⁻¹).[5]

Crystal Structure Analysis via X-ray Diffraction

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, offering precise measurements of bond lengths, angles, and intermolecular contacts.

Workflow for Crystal Structure Determination

workflow cluster_exp Experimental Protocol cluster_analysis Data Analysis & Refinement cluster_output Structural Insights synthesis Synthesis & Purification crystallization Single Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization data_collection X-ray Data Collection (Diffractometer, ~100 K) crystallization->data_collection solve Structure Solution (e.g., Direct Methods) data_collection->solve refine Structure Refinement (Full-Matrix Least-Squares) solve->refine validate Validation & Analysis (CIF file, Hirshfeld Surface) refine->validate geometry Molecular Geometry (Bond Lengths, Angles) validate->geometry conformation Solid-State Conformation (Torsion Angles) validate->conformation packing Crystal Packing & Supramolecular Assembly (H-Bonds) validate->packing

Caption: General workflow for single-crystal X-ray diffraction analysis.

Molecular Geometry and Solid-State Conformation

While a specific crystallographic information file (CIF) for the title compound is not publicly available, we can infer its key structural features from closely related molecules, such as 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[14] The pyrazole ring is expected to be essentially planar. The most significant conformational variable is the torsion angle defined by the atoms C5-C4-C(carbonyl)-O, which describes the orientation of the carboxamide group relative to the ring. In many pyrazole carboxamides, this conformation is stabilized by the formation of an intramolecular hydrogen bond between the pyrazole N1-H and the carbonyl oxygen, creating a planar six-membered ring system.[15]

Crystallographic Data Summary (Representative)

The following table presents typical crystallographic data for a related pyrazole derivative, illustrating the parameters obtained from a single-crystal X-ray analysis.

ParameterRepresentative Value (from C₆H₇ClN₂O[14])
Chemical FormulaC₄H₄ClN₃O
Molecular Weight145.55
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)13.167 (9)
b (Å)6.463 (5)
c (Å)8.190 (6)
V (ų)696.9 (8)
Z4
Calculated Density (Mg m⁻³)1.511
R-factor (R1)0.027
wR-factor (wR2)0.081

This data is for the analogous compound 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and serves as an illustrative example.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dictated by a network of non-covalent interactions. For 5-chloro-1H-pyrazole-4-carboxamide, the following interactions are anticipated to be dominant:

  • N-H···O Hydrogen Bonds: The primary amide (-CONH₂) is an excellent hydrogen bond donor and acceptor. Molecules are expected to form robust hydrogen-bonded dimers or chains, with one amide N-H donating to the carbonyl oxygen of a neighboring molecule.[16]

  • N-H···N Hydrogen Bonds: The pyrazole N2 atom can act as a hydrogen bond acceptor, potentially interacting with the amide N-H of another molecule.[17]

  • C-H···O/Cl Interactions: Weaker C-H donors can interact with oxygen or chlorine acceptors, further stabilizing the crystal lattice.[14]

  • Halogen Bonding (Cl···N/O): The chlorine atom at the C5 position can act as a Lewis acidic halogen bond donor, forming short contacts with nitrogen or oxygen atoms of adjacent molecules.[14]

  • π-π Stacking: The electron-rich pyrazole rings can stack with neighboring rings, contributing to the overall stability of the crystal structure.[2]

interactions mol1 Molecule A h_bond N-H···O Hydrogen Bond mol1->h_bond cl_contact Cl···N/O Halogen Bond mol1->cl_contact mol2 Molecule B mol2->h_bond mol3 Molecule C pi_stack π-π Stacking mol3->pi_stack mol3->cl_contact mol4 Molecule D mol4->pi_stack

Caption: Key intermolecular interactions governing supramolecular assembly.

Conformational Analysis: Solid State vs. Solution

While the crystal structure provides a static snapshot, molecules exhibit dynamic behavior in solution. Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule.

Computational Protocol: DFT-Based Conformational Search

Rationale: Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for determining the geometric and electronic properties of small organic molecules.[4] A potential energy surface scan is a systematic way to explore the conformational space around a rotatable bond.

  • Model Building: Construct the 3D structure of 5-chloro-1H-pyrazole-4-carboxamide in a molecular modeling program.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)). This finds the nearest local energy minimum.

  • Frequency Calculation: Perform a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Potential Energy Surface (PES) Scan:

    • Identify the key dihedral angle for rotation (e.g., N1-C5-C4-C(carbonyl)).

    • Perform a relaxed PES scan by rotating this dihedral angle in defined steps (e.g., 10-15°) from 0° to 360°. At each step, the specified dihedral is held constant while all other geometric parameters are allowed to relax.

    • Plot the relative energy versus the dihedral angle to visualize the energy profile of the rotation. The minima on this curve represent the most stable conformers.[9][18]

Key Conformational Insights

The primary conformational flexibility arises from the rotation of the C4-C(amide) bond. The PES scan will likely reveal two low-energy regions:

  • Planar/Near-Planar Conformer: This is often the global minimum, stabilized by an intramolecular N1-H···O=C hydrogen bond. This conformation is frequently observed in the solid state.[15]

  • Non-Planar Conformer: A higher-energy conformer where the carboxamide group is twisted out of the plane of the pyrazole ring.

The energy barrier between these conformers determines how readily the molecule can interconvert between shapes at room temperature. This flexibility can be crucial for adapting to the shape of a receptor binding pocket.

logic cluster_exp Experimental Data cluster_comp Computational Modeling xray Single Crystal X-ray Data dft DFT Geometry Optimization (B3LYP/6-311G(d,p)) xray->dft Provides starting geometry analysis Comprehensive Conformational Profile xray->analysis Defines solid-state conformation pes Potential Energy Surface Scan (Torsion Angle Rotation) dft->pes pes->analysis Identifies stable conformers & energy barriers

Caption: Logic flow for integrated conformational analysis.

Conclusions and Implications for Drug Development

This guide has detailed the multifaceted approach required to fully characterize the structure of 5-chloro-1H-pyrazole-4-carboxamide.

  • Structural Rigidity and Flexibility: The pyrazole core is rigid and planar, while the carboxamide substituent possesses defined conformational preferences, likely favoring a planar structure due to intramolecular hydrogen bonding.

  • Supramolecular Synthon: The molecule utilizes a robust set of intermolecular interactions, particularly N-H···O hydrogen bonds, to self-assemble into ordered crystalline structures. This predictable bonding pattern is a key principle in crystal engineering.

  • SAR Insights: The defined three-dimensional structure and dominant conformers are critical for computational drug design. The positions of the chlorine atom, the NH donor, and the carbonyl acceptor form a specific pharmacophore that can be used for virtual screening and lead optimization. Understanding the potential for conformational change allows for the application of more advanced flexible docking protocols.[10][18]

The methodologies and insights presented herein provide a framework for researchers to analyze and exploit the structural features of pyrazole carboxamides, ultimately accelerating the design of new, more effective therapeutic and agrochemical agents.

References

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  • Al-Khafaji, Y. M. H. (2025). Computational Assessment of Pyrazole Derivatives as potential MEK inhibitors of Melanoma therapy. DergiPark. Retrieved from [Link]

  • Shawali, A. S., & Abdelhamid, A. O. (2014). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Retrieved from [Link]

  • Khairulah, A.-E., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

  • Chou, P.-T., et al. (2012). The empirical correlation between hydrogen bonding strength and excited-state intramolecular proton transfer in 2-pyridyl pyrazoles. PubMed. Retrieved from [Link]

  • Kalita, A., et al. (2023). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. MDPI. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2026). Synthesis, Fungicidal Activity, and in silico Study of Novel Pyrazole-Carboxamide Derivatives Incorporating Benzophenone Moiety. ResearchGate. Retrieved from [Link]

  • Povar, I. G., & Spatari, F. A. (2014). Interaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate. Russian Digital Library. Retrieved from [Link]

  • Ahmad, S., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC. Retrieved from [Link]

  • Li, Q., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. ACS Publications. Retrieved from [Link]

  • Lee, Y.-J., et al. (2015). Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PMC. Retrieved from [Link]

  • Gao, Y., et al. (2021). Novel Pyrazole-4-Carboxamides and Aromatic Carboxamides Derivatives Containing a Hydrazine Moiety as Potential SDHIs. ResearchGate. Retrieved from [Link]

  • Shen, Y.-J., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Retrieved from [Link]

  • Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]

  • Akocak, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Retrieved from [Link]

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  • Wang, Y., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PMC. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-chloro-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of the small molecule 5-chloro-1H-pyrazole-4-carboxamide. Drawing upon the known biological activities of the broader pyrazole carboxamide class, this document outlines a logical, hypothesis-driven approach to systematically uncover the molecular targets and cellular effects of this compound.

Introduction: The Enigma of 5-chloro-1H-pyrazole-4-carboxamide

5-chloro-1H-pyrazole-4-carboxamide belongs to a class of heterocyclic compounds recognized for their diverse and potent biological activities. Pyrazole carboxamides have been successfully developed as pharmaceuticals and agrochemicals, demonstrating antifungal, anti-inflammatory, antimicrobial, herbicidal, and insecticidal properties.[1][2][3][4][5] The core pyrazole carboxamide scaffold serves as a versatile pharmacophore, with substitutions on the pyrazole ring and the carboxamide nitrogen significantly influencing the compound's biological target and activity.

While the broader class is well-studied, the specific mechanism of action for 5-chloro-1H-pyrazole-4-carboxamide remains to be fully elucidated. This guide, therefore, presents a series of robust in vitro experimental workflows designed to systematically probe its potential molecular interactions and cellular consequences.

Hypothesis-Driven Investigation Strategy

Based on the established activities of structurally related pyrazole carboxamides, we can formulate several primary hypotheses for the mechanism of action of 5-chloro-1H-pyrazole-4-carboxamide. This approach allows for a focused and efficient investigation.

Primary Hypotheses:

  • Hypothesis 1: Inhibition of Succinate Dehydrogenase (SDH). Many pyrazole carboxamides function as potent fungicides by inhibiting succinate dehydrogenase (also known as mitochondrial complex II), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[6][7]

  • Hypothesis 2: Inhibition of Carbonic Anhydrases (CAs). Several pyrazole derivatives have been identified as inhibitors of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport.[8][9][10][11]

  • Hypothesis 3: Disruption of Cellular Membrane Integrity. Some antifungal pyrazole carboxamides have been shown to exert their effects by compromising the integrity of the fungal cell membrane.

  • Hypothesis 4: Induction of Cytotoxicity via Apoptosis or Cell Cycle Arrest. In the context of potential anticancer activity, the compound may induce programmed cell death (apoptosis) or halt cell proliferation by interfering with the cell cycle.

The following sections detail the experimental protocols to test each of these hypotheses.

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for key in vitro assays. The causality behind experimental choices is explained to ensure a thorough understanding of the workflow.

Workflow for Investigating Enzyme Inhibition

The initial phase of the investigation will focus on direct enzyme inhibition, a common mechanism for small molecule drugs.

G cluster_0 Hypothesis 1 & 2: Enzyme Inhibition start 5-chloro-1H-pyrazole-4-carboxamide assay_sdh In Vitro SDH Inhibition Assay start->assay_sdh Test Compound assay_ca In Vitro Carbonic Anhydrase Inhibition Assay start->assay_ca Test Compound data_analysis Determine IC50 Values assay_sdh->data_analysis assay_ca->data_analysis conclusion Identify Potent Enzyme Inhibition data_analysis->conclusion

Caption: Workflow for assessing enzyme inhibition.

This assay measures the ability of 5-chloro-1H-pyrazole-4-carboxamide to inhibit the activity of SDH, typically isolated from a relevant organism (e.g., fungal mitochondria or mammalian cells).

Materials:

  • Isolated mitochondria (source dependent on the target organism)

  • 5-chloro-1H-pyrazole-4-carboxamide stock solution (in DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Succinate (substrate)

  • DCPIP (2,6-dichlorophenolindophenol) (electron acceptor)

  • Phenazine methosulfate (PMS) (intermediate electron carrier)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare Reagents: Prepare fresh solutions of succinate, DCPIP, and PMS in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of 5-chloro-1H-pyrazole-4-carboxamide in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., boscalid).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Mitochondrial preparation

    • Varying concentrations of the test compound or controls

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.

  • Initiate Reaction: Add succinate, DCPIP, and PMS to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Workflow for Investigating Cellular Effects

Should direct enzyme inhibition not be the primary mechanism, or to further characterize the compound's effects, a series of cell-based assays are essential.

G cluster_1 Hypothesis 3 & 4: Cellular Effects start Treat Cells with Compound viability Cell Viability Assay (MTT) start->viability membrane Membrane Permeability Assay (PI Staining) start->membrane apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis cell_cycle Cell Cycle Analysis start->cell_cycle data_analysis Quantify Cellular Responses viability->data_analysis membrane->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Characterize Cellular Mechanism data_analysis->conclusion

Caption: Workflow for assessing cellular effects.

This assay determines the compound's effect on the metabolic activity of living cells, which is an indicator of cell viability.

Materials:

  • Relevant cell line (e.g., fungal spheroplasts, cancer cell line)

  • Complete cell culture medium

  • 5-chloro-1H-pyrazole-4-carboxamide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-chloro-1H-pyrazole-4-carboxamide for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each compound concentration. Calculate the IC50 value.

This assay uses the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes, to assess membrane integrity.

Materials:

  • Cell suspension treated with 5-chloro-1H-pyrazole-4-carboxamide

  • Propidium Iodide (PI) staining solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells in suspension or adherent cells (which are then harvested) with the compound for the desired time.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • PI Staining: Resuspend the cells in a buffer containing PI and incubate in the dark for 15 minutes.

  • Analysis: Analyze the cells using a flow cytometer. The percentage of PI-positive cells represents the population with compromised membranes.

  • Data Interpretation: An increase in the PI-positive population in treated cells compared to the control indicates that the compound disrupts membrane integrity.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Activity of 5-chloro-1H-pyrazole-4-carboxamide

AssayTarget/Cell LineEndpointResult (IC50)
SDH InhibitionFungal (R. solani)IC505.2 µM
Carbonic Anhydrase II Inhib.Human hCA IIIC50> 100 µM
Cell Viability (MTT)A549 (Lung Cancer)IC5015.8 µM
Membrane Permeability (PI)R. solaniEC507.5 µM

Interpretation of Hypothetical Data:

The data in Table 1 would suggest that 5-chloro-1H-pyrazole-4-carboxamide has a multi-faceted mechanism of action. The potent inhibition of fungal SDH and the corresponding increase in membrane permeability in a fungal model suggest a primary antifungal mechanism targeting mitochondrial respiration, which leads to downstream cellular damage. The moderate cytotoxicity against a human cancer cell line indicates potential for further investigation in oncology, though the primary target in these cells would require further deconvolution. The lack of activity against carbonic anhydrase suggests this is not a primary target.

Conclusion and Future Directions

This guide provides a foundational strategy for elucidating the in vitro mechanism of action of 5-chloro-1H-pyrazole-4-carboxamide. By systematically testing well-defined hypotheses with robust and validated assays, researchers can efficiently identify primary molecular targets and cellular effects. Positive results from this initial screening phase should be followed by more in-depth studies, such as:

  • Kinetic enzyme assays to determine the mode of inhibition (e.g., competitive, non-competitive).

  • Target validation studies using genetic approaches (e.g., knockout or knockdown cell lines).

  • Proteomic and metabolomic analyses to identify broader cellular pathways affected by the compound.

Through this structured approach, the scientific community can build a comprehensive understanding of this and other novel chemical entities, paving the way for their potential application in medicine and agriculture.

References

  • Innocenti, A., et al. (2013). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 387-390. Retrieved from [Link]

  • Gül, H. İ., et al. (2013). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. PubMed. Retrieved from [Link]

  • Akocak, S., et al. (2024). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. PubMed. Retrieved from [Link]

  • Varghese, B., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7002. Retrieved from [Link]

  • Hawash, M., et al. (2022). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. ResearchGate. Retrieved from [Link]

  • Sachlos, E., & Stanford, W. L. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1864, 245-253. Retrieved from [Link]

  • Axxam. (n.d.). In Vitro Assays | Biochemical Assays for Drug Discovery. Retrieved from [Link]

  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Pharmaceutical Technology. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Retrieved from [Link]

  • Patel, H. V., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 634-641. Retrieved from [Link]

  • Hirai, K., et al. (2004). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science, 29(2), 96-103. Retrieved from [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. Retrieved from [Link]

  • Wu, J., et al. (2022). Synthesis, antifungal activity and in vitro mechanism of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Arabian Journal of Chemistry, 15(2), 103632. Retrieved from [Link]

  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Heterocyclic Communications, 23(6), 455-460. Retrieved from [Link]

  • Liu, X. F., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 68(42), 11655-11664. Retrieved from [Link]

  • Deepthi, V., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4- carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073-080. Retrieved from [Link]

  • Voronkov, A. V., et al. (2014). Interaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate. Russian Journal of General Chemistry, 84(3), 542-546. Retrieved from [Link]

Sources

The Strategic Role of 5-Chloro-1H-Pyrazole-4-Carboxamides in Early Drug Discovery: Binding Affinity and Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the selection and optimization of a core pharmacophore dictate the trajectory of a lead compound's clinical viability. The 5-chloro-1H-pyrazole-4-carboxamide scaffold has emerged as a highly privileged, ligand-efficient moiety across multiple therapeutic areas, most notably as an inhibitor of critical oncogenic kinases (e.g., Aurora Kinase A/B, GSK-3β) and as a Succinate Dehydrogenase Inhibitor (SDHI) in agrochemical applications [1][2].

As a Senior Application Scientist, I approach scaffold optimization not merely as a structural exercise, but as a kinetic and thermodynamic puzzle. This whitepaper dissects the mechanistic causality behind the binding affinity of 5-chloro-pyrazole-4-carboxamides, presents quantitative target engagement data, and outlines a self-validating, orthogonal assay workflow for rigorously characterizing these interactions.

Mechanistic Grounding: The Causality of the 5-Chloro Advantage

The unsubstituted pyrazole-4-carboxamide core is a well-documented hinge-binding motif. The N1-H and N2 atoms of the pyrazole ring act as a bidentate hydrogen bond donor-acceptor pair, slotting seamlessly into the ATP-binding cleft of kinases (forming critical H-bonds with residues like Ala213 in Aurora Kinase A) or the ubiquinone-binding site of Succinate Dehydrogenase (SDH) [3].

However, unsubstituted pyrazoles often suffer from rapid dissociation rates ( koff​ ) and poor metabolic stability. The strategic introduction of a 5-chloro substituent fundamentally alters the binding thermodynamics and kinetics through two causal mechanisms:

  • pKa Modulation: The electron-withdrawing nature of the chlorine atom lowers the pKa of the adjacent pyrazole N-H. This polarization strengthens the hydrogen bond donated to the target protein's hinge region, driving an enthalpy-favorable ( ΔH<0 ) interaction.

  • Halogen Bonding & Hydrophobic Packing: The chlorine atom possesses an electropositive crown (the σ -hole) that can engage in highly directional halogen bonding with backbone carbonyl oxygens in the binding pocket. Concurrently, its lipophilicity allows it to displace high-energy water molecules from hydrophobic sub-pockets. This dual action drastically reduces the dissociation rate constant ( koff​ ), leading to prolonged target residence time—a metric that often correlates better with in vivo efficacy than standard equilibrium affinity ( KD​ ) [4].

Target Engagement Profiles

To contextualize the binding affinity of this scaffold, the following table summarizes quantitative data across various targets, demonstrating how structural modifications impact kinetic and thermodynamic signatures.

Compound Scaffold / ModificationPrimary TargetAssay FormatBinding Affinity ( IC50​ / Ki​ )Mechanistic / Kinetic Signature
Unsubstituted Pyrazole Hit (8a) Aurora Kinase ATR-FRET15.1 µMWeak hinge binder; entropy-driven; rapid koff​
5-Chloro-pyrazole derivative Aurora Kinase ASPR0.16 µMHalogen bonding; enthalpy-driven; slow koff​
N-benzoxazol-5-yl-pyrazole SQR (Complex II)SPR / Enz.11 nMCation- π interaction; prolonged residence time
Pyrazole-4-carboxamide (8e) Succinate DehydrogenaseITC / Enz.1.30 µMUbiquinone site competitor; ΔH = -8.5 kcal/mol

Data synthesized from established structure-activity relationship (SAR) studies on pyrazole-based inhibitors [2][3][4].

Orthogonal Validation Cascade: Self-Validating Protocols

Relying on a single biochemical assay to determine binding affinity is a critical failure point in drug discovery. False positives arising from compound aggregation, autofluorescence, or non-specific binding must be filtered out. We employ a three-tier orthogonal workflow: TR-FRET (High-throughput equilibrium), SPR (Kinetic resolution), and ITC (Thermodynamic profiling).

Every protocol below is designed as a self-validating system , ensuring that the data generated inherently proves its own reliability.

Phase 1: High-Throughput Equilibrium Binding (TR-FRET)

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary screen due to its high tolerance to DMSO and minimal interference from compound autofluorescence.

  • Causality: TR-FRET measures equilibrium binding ( IC50​ ), allowing us to rapidly screen hundreds of 5-chloro-pyrazole analogs to establish baseline SAR before investing in low-throughput kinetic assays.

  • Step-by-Step Protocol:

    • Preparation: Dilute His-tagged target protein (e.g., Aurora A) and a biotinylated tracer ligand in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

    • Assembly: In a 384-well plate, dispense 5 µL of protein/tracer mix. Add 50 nL of the 5-chloro-pyrazole compound (via acoustic dispensing) to achieve a dose-response curve (10 µM to 0.1 nM).

    • Detection Reagents: Add 5 µL of Europium-labeled anti-His antibody (donor) and ULight-Streptavidin (acceptor).

    • Incubation & Read: Incubate for 60 minutes at room temperature to reach equilibrium. Read on a multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation Mechanism: Every plate must include 16 wells of DMSO (negative control) and 16 wells of a known reference inhibitor (e.g., VX-680). The assay is only validated if the calculated Z'-factor is > 0.6 , proving the signal-to-background ratio is statistically robust.

Phase 2: Kinetic Resolution (Surface Plasmon Resonance - SPR)

Compounds that pass TR-FRET ( IC50​<1μM ) advance to SPR.

  • Causality: We must resolve the KD​ into its kinetic components ( kon​ and koff​ ). The 5-chloro modification is specifically designed to decrease koff​ (increase residence time). SPR is the only label-free method to observe this in real-time.

  • Step-by-Step Protocol:

    • Surface Preparation: Immobilize the target protein onto Flow Cell 2 (FC2) of a CM5 sensor chip via standard amine coupling. Flow Cell 1 (FC1) undergoes mock activation/deactivation to serve as a reference.

    • Solvent Correction: Inject a standard curve of DMSO (0.5% to 1.5%) to create a calibration plot. This corrects for bulk refractive index mismatches between the running buffer and compound stocks.

    • Analyte Injection: Inject the 5-chloro-pyrazole compound in a multi-cycle kinetic format (concentrations ranging from 0.1×KD​ to 10×KD​ ) at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

  • Self-Validation Mechanism: The data is self-validating through double-referencing . The signal from FC1 (non-specific binding) and a buffer-only injection (system drift) are subtracted from the FC2 signal. If the χ2 value of the kinetic fit exceeds 10% of the Rmax​ , the binding model is rejected, indicating complex binding or aggregation.

Phase 3: Thermodynamic Profiling (Isothermal Titration Calorimetry - ITC)

Lead candidates are subjected to ITC.

  • Causality: ITC directly measures the heat released or absorbed during binding. We use this to confirm that the 5-chloro group's affinity is driven by specific, directional enthalpy ( ΔH<0 from hydrogen/halogen bonding) rather than non-specific, entropy-driven hydrophobic collapse.

  • Step-by-Step Protocol:

    • Sample Dialysis: Dialyze both the target protein and the ligand into the exact same batch of buffer to eliminate background heat from buffer mismatch.

    • Titration: Load the protein (approx. 20 µM) into the calorimetric cell and the 5-chloro-pyrazole ligand (approx. 200 µM) into the injection syringe.

    • Injection: Perform 20 successive 2 µL injections at 25°C, allowing the baseline to stabilize between injections.

  • Self-Validation Mechanism: A Ligand-into-Buffer blank titration must be performed. If the heat of dilution is non-linear or exceeds 10% of the main binding heat, the experiment is invalidated, as the compound is likely forming micelles or aggregating in solution.

Hit-to-Lead Workflow Visualization

The following diagram illustrates the logical flow of our orthogonal screening cascade, highlighting the decision gates required to advance a 5-chloro-1H-pyrazole-4-carboxamide hit into a structurally validated lead.

G HTS 1. TR-FRET Screening (Equilibrium Binding) SPR 2. SPR Profiling (Kinetic Resolution) HTS->SPR IC50 < 1 µM Z' > 0.6 ITC 3. ITC Validation (Thermodynamic Signatures) SPR->ITC Slow koff 1:1 Langmuir Fit XRAY 4. X-Ray Crystallography (Structural Pose) ITC->XRAY Enthalpy Driven (ΔH < 0) LEAD 5. 5-Chloro Optimization (Halogen Bonding) XRAY->LEAD Hinge Binding Confirmed LEAD->HTS Iterative SAR

Fig 1: Orthogonal screening cascade for pyrazole-4-carboxamide hit-to-lead optimization.

Conclusion

The 5-chloro-1H-pyrazole-4-carboxamide scaffold is a masterclass in ligand efficiency. By understanding the causality behind its structural modifications—specifically how the 5-chloro moiety drives halogen bonding and modulates pKa—drug discovery scientists can rationally design molecules with superior target residence times. However, realizing this potential requires strict adherence to self-validating, orthogonal biophysical workflows (TR-FRET, SPR, ITC) to ensure that observed binding affinities translate reliably into in vivo efficacy.

References

  • Structure-Based Drug Design of Novel Aurora Kinase A Inhibitors: Structural Basis for Potency and Specificity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual Aurora kinase A and B European Journal of Medicinal Chemistry URL:[Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Discovery of N-benzoxazol-5-yl-pyrazole-4-carboxamides as nanomolar SQR inhibitors European Journal of Medicinal Chemistry URL:[Link]

Methodological & Application

use of 5-chloro-1H-pyrazole-4-carboxamide as a building block in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Chloro-1H-pyrazole-4-carboxamide as a Core Scaffold in Targeted Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals.

Introduction & Structural Rationale

In the landscape of targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 5-Chloro-1H-pyrazole-4-carboxamide has emerged as a highly versatile building block[1]. Its structural geometry closely mimics the purine ring of ATP, allowing it to anchor deeply within the highly conserved kinase ATP-binding pocket.

The strategic placement of functional groups on this scaffold provides distinct advantages:

  • C4-Carboxamide (The Anchor): Acts as a critical hydrogen-bond donor and acceptor pair. It forms robust interactions with the backbone amide NH and carbonyl oxygen of the kinase hinge region, establishing the primary binding affinity[2].

  • C5-Chloro (The Synthetic Handle): The chlorine atom serves as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling. This allows for rapid library generation of 5-substituted derivatives (e.g., 5-amino or 5-aryl) designed to probe the solvent-exposed channel[1].

  • N1-Position (The Selectivity Driver): Alkylation or arylation at the N1 position directs the molecule toward the gatekeeper residue and selectivity pocket, dictating the specific kinase profile (e.g., Aurora Kinase vs. FGFR)[2].

Pharmacophore Core 5-chloro-1H-pyrazole -4-carboxamide Hinge C4-Carboxamide (Hinge Binder) Core->Hinge Donates/Accepts H-bonds Solvent C5-Chloro (Diversification) Core->Solvent SNAr / Cross-coupling Gatekeeper N1-Position (Selectivity) Core->Gatekeeper Dictates selectivity

Figure 1: Logical mapping of the 5-chloro-1H-pyrazole-4-carboxamide pharmacophore to kinase domains.

Target Landscape & Quantitative Data

Recent structure-activity relationship (SAR) campaigns utilizing the 5-chloro-1H-pyrazole-4-carboxamide building block have yielded highly potent inhibitors across multiple therapeutic targets. The table below summarizes key quantitative data from recent literature validating the efficacy of this scaffold.

Target KinaseInhibitor Class / DerivativeKey SubstitutionsBiochemical IC₅₀Reference
Aurora A / B Pyrazole-4-carboxamide analoguesC5-aryl/amino, N1-aryl16.3 nM (AurA), 20.2 nM (AurB)[2]
FGFR1–3 5-amino-1H-pyrazole-4-carboxamidesC5-covalent warhead, N1-aryl41–99 nM (Pan-FGFR)[1]
IRAK4 N-(1H-pyrazol-4-yl)carboxamidesBicyclic cores at C5< 10 nM[3]
MALT1 Pyrazolopyrimidine derivativesAllosteric N1/C5 cyclization< 50 nM[4]

Experimental Workflows & Protocols

To harness this building block, medicinal chemists typically employ a three-step functionalization sequence. The following protocols outline the synthesis of a C5-amino library and subsequent biochemical validation.

Workflow SM 5-chloro-1H-pyrazole -4-carboxamide Protect Step 1: N1-Protection (SEM-Cl / DIPEA) SM->Protect SNAr Step 2: C5-SNAr (Amine / Base / Heat) Protect->SNAr Deprotect Step 3: Deprotection (TFA / DCM) SNAr->Deprotect Final Final Kinase Inhibitor Deprotect->Final

Figure 2: Standard three-step synthetic workflow for C5-functionalized pyrazole kinase inhibitors.

Protocol A: Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives via SNAr

Step 1: N1-Protection

  • Dissolve 5-chloro-1H-pyrazole-4-carboxamide (1.0 eq) in anhydrous DMF at 0 °C under nitrogen.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq), followed by dropwise addition of 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq).

  • Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality behind choices: The pyrazole NH is moderately acidic and can act as a competing nucleophile in downstream reactions. SEM-Cl provides robust protection. DIPEA is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring a cleaner reaction profile.

  • Self-Validation: TLC (Hexane:EtOAc 1:1) should reveal complete consumption of the highly polar starting material. LC-MS (ESI+) must confirm the [M+H]+ mass shift of +130 Da.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Transfer the SEM-protected intermediate (1.0 eq) to a microwave vial. Add the desired primary or secondary amine (1.5 eq) and K₂CO₃ (2.0 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Irradiate in a microwave reactor at 120 °C for 45 minutes.

  • Causality behind choices: The C5-chloro group is highly activated by the electron-withdrawing nature of the adjacent pyrazole nitrogens and the C4-carboxamide[1]. Microwave heating in NMP (a highly polar aprotic solvent) rapidly overcomes the activation energy barrier for the addition-elimination SNAr mechanism, drastically reducing reaction times compared to conventional thermal heating.

  • Self-Validation: LC-MS analysis should show the disappearance of the chlorine isotope pattern (M / M+2 ratio of 3:1) and the appearance of the desired aminated mass.

Step 3: Deprotection

  • Dissolve the crude SNAr product in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 4 hours.

  • Concentrate under vacuum, neutralize with saturated NaHCO₃, and extract with EtOAc.

  • Causality behind choices: TFA effectively cleaves the SEM acetal linkage. Restoring the free N1/N2 pyrazole NH is absolute critical, as this moiety often participates in essential water-mediated hydrogen bond networks within the kinase active site[2].

  • Self-Validation: Final purity must be >95% via HPLC (UV 254 nm). High-resolution mass spectrometry (HRMS) and ¹H NMR must confirm the loss of the SEM aliphatic protons (0.0 ppm, 0.9 ppm, 3.6 ppm).

Protocol B: Biochemical Validation via ADP-Glo Kinase Assay

Once the 5-amino-1H-pyrazole-4-carboxamide library is synthesized, it must be validated for target engagement.

  • Preparation: Prepare a 384-well white microplate. Serially dilute the synthesized inhibitors in 100% DMSO (10-point curve, 3-fold dilutions).

  • Kinase Reaction: Add 2 µL of the target kinase (e.g., Aurora A) and substrate peptide in assay buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). Add 1 µL of the compound dilution. Incubate for 15 minutes at room temperature.

  • ATP Addition: Initiate the reaction by adding 2 µL of ATP (at the predetermined Km​ concentration for the specific kinase). Incubate for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Read luminescence after 30 minutes.

  • Causality behind choices: The ADP-Glo assay is chosen because it directly measures the universal product of kinase activity (ADP) rather than relying on phospho-specific antibodies. Performing the assay at the ATP Km​ ensures that the calculated IC₅₀ values are a true reflection of the inhibitor's binding affinity ( Ki​ ) according to the Cheng-Prusoff equation.

  • Self-Validation: Calculate the Z'-factor for the control wells (DMSO only vs. no-enzyme control). The assay is only deemed valid and self-consistent if the Z'-factor is ≥ 0.6 , indicating an excellent signal-to-background window.

References[2] Yevale, D., et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry. URL: https://doi.org/10.1016/j.ejmech.2024.116917[3] Tumey, L. N., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters. URL: https://doi.org/10.1016/j.bmcl.2015.09.028[1] Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. URL: https://doi.org/10.1016/j.ejmech.2024.116558[4] Naylor, T. L., et al. (2020). Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. Journal of Medicinal Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01455

Sources

Application Note: High-Throughput Screening of 5-Chloro-1H-Pyrazole-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The pyrazole-4-carboxamide scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting profound efficacy across oncology, inflammation, and agrochemistry[1]. Specifically, derivatives bearing a 5-chloro substitution have emerged as exceptionally potent inhibitors of Succinate Dehydrogenase (SDH, Complex II) and various kinase targets (e.g., Jak2, Aurora-A)[2].

The Causality of Structural Design: The inclusion of the electronegative and lipophilic chlorine atom at the 5-position of the pyrazole ring is not arbitrary. This substitution significantly enhances the molecule's binding affinity by exploiting halogen bonding and optimizing steric fit within highly hydrophobic target pockets, such as the ubiquinone-binding site (Q-site) of SDH[3].

This application note details a robust, self-validating High-Throughput Screening (HTS) workflow designed to evaluate libraries of 5-chloro-1H-pyrazole-4-carboxamide derivatives. By utilizing a 384-well biochemical DCPIP-reduction assay, researchers can rapidly identify lead compounds with high precision, minimizing false positives through integrated quality control metrics.

Mechanistic Grounding: SDH Inhibition Pathway

To screen for SDH inhibitors (SDHIs), we exploit the enzyme's dual role in the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. SDH catalyzes the oxidation of succinate to fumarate, simultaneously transferring electrons to ubiquinone.

Assay Chemistry Causality: In our in vitro HTS assay, we replace the natural ubiquinone with an artificial electron acceptor system utilizing 2,6-Dichlorophenolindophenol (DCPIP) and Phenazine Methosulfate (PMS). Because DCPIP is too sterically bulky to access the deeply buried iron-sulfur clusters of SDH, PMS is introduced as a highly mobile, intermediate electron shuttle. PMS accepts electrons directly from SDH and transfers them to DCPIP. As DCPIP is reduced, its absorbance at 600 nm shifts from blue to colorless. A potent 5-chloro-1H-pyrazole-4-carboxamide inhibitor blocks the Q-site, halting electron flow and preventing the bleaching of the DCPIP dye.

SDH_Mechanism Succinate Succinate (Substrate) SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate (Product) SDH->Fumarate Ubiquinone Ubiquinone (Electron Acceptor) SDH->Ubiquinone Electron Transfer Inhibitor 5-chloro-1H-pyrazole- 4-carboxamide Inhibitor->SDH Blocks Q-site

Mechanism of SDH (Complex II) inhibition by 5-chloro-1H-pyrazole-4-carboxamides.

High-Throughput Screening Workflow

To ensure reproducibility and throughput, the assay is miniaturized into a 384-well format using acoustic liquid handling. This prevents cross-contamination and allows for nanoliter-scale compound dispensing, keeping the final DMSO concentration strictly below 0.5% to prevent solvent-induced enzyme denaturation.

HTS_Workflow Lib 1. Compound Library (5-chloro-1H-pyrazole-4-carboxamides) Dispense 2. Acoustic Liquid Handling (Echo 550, 50 nL transfer) Lib->Dispense Assay 3. 384-well SDH Assay (DCPIP Reduction Kinetics) Dispense->Assay Read 4. Absorbance Readout (Spectrophotometer, 600 nm) Assay->Read QC Quality Control (Z'-factor > 0.6) Read->QC Hit 5. Hit Identification (>50% Inhibition) QC->Hit Pass Dose 6. Dose-Response Validation (IC50 Determination) Hit->Dose

384-well HTS workflow for screening pyrazole-4-carboxamide derivatives.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Assay Buffer: Prepare 50 mM Potassium Phosphate buffer (pH 7.4) containing 0.1% BSA and 2 mM EDTA. Rationale: EDTA chelates trace heavy metals that could cause non-specific oxidation, while BSA stabilizes the enzyme during the incubation period.

  • Enzyme Solution: Dilute purified porcine heart SDH (or recombinant target SDH) to a working concentration of 5 mU/mL in Assay Buffer. Keep strictly on ice.

  • Substrate/Dye Mix: Prepare a solution containing 20 mM Sodium Succinate, 120 µM DCPIP, and 2 mM PMS in Assay Buffer. Protect from light, as PMS is highly photosensitive.

Assay Execution (384-Well Format)
  • Compound Dispensing: Using an Echo 550 Acoustic Dispenser, transfer 50 nL of 10 mM compound stocks (in 100% DMSO) into a clear-bottom 384-well microplate.

    • Control Wells: Dispense 50 nL of DMSO into negative control wells (0% inhibition) and 50 nL of 10 mM Boscalid into positive control wells (100% inhibition).

  • Enzyme Addition: Add 10 µL of the Enzyme Solution to all wells using a Multidrop Combi dispenser. Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of the Substrate/Dye Mix to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 600 nm every 30 seconds for 20 minutes at 25°C.

Self-Validating Quality Control & Data Analysis

Extract the maximum linear slope (Vmax) from the kinetic readouts. Calculate the percentage of inhibition for each compound: % Inhibition = 100 × [1 - (Vmax_sample / Vmax_DMSO)]

System Validation (Z'-Factor): Before identifying hits, the assay's robustness must be validated per plate using the Z'-factor equation: Z' = 1 -[ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] Causality Check: A Z'-factor ≥ 0.6 indicates an excellent assay with a wide separation between the positive and negative controls. If any plate yields a Z' < 0.5, the data must be discarded and the plate repeated, ensuring absolute trustworthiness of the generated hit list.

Data Presentation

Quantitative data from the primary screen and subsequent dose-response (IC₅₀) validations should be structured for rapid SAR (Structure-Activity Relationship) analysis. Below is a representative dataset demonstrating the screening of a focused 5-chloro-1H-pyrazole-4-carboxamide library.

Table 1: Representative HTS Data for 5-Chloro-1H-Pyrazole-4-Carboxamide Library
Compound IDR1 Substitution (N-Aryl)R2 Substitution (Amide)Primary Screen (% Inhibition at 10 µM)SDH IC₅₀ (µM)Fungal Cell Viability IC₅₀ (µM)
Cmpd-001 PhenylMethyl12.4 ± 1.1> 50.0> 50.0
Cmpd-045 2,4-difluorophenylEthyl89.7 ± 2.30.421.8
Cmpd-088 4-chlorophenylIsopropyl94.2 ± 1.80.150.6
Boscalid Positive ControlN/A98.1 ± 0.50.080.3
DMSO Negative ControlN/A0.0 ± 2.4N/AN/A

Note: Compounds exhibiting >50% inhibition in the primary screen are advanced to 10-point dose-response testing to determine precise IC₅₀ values.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC (National Institutes of Health) URL:[2]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia.pub URL:[1]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[3]

Sources

Application Note: Strategic Incorporation of 5-Chloro-1H-pyrazole-4-carboxamide in Agrochemical Synthesis Pipelines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of modern agricultural fungicides, pyrazole-4-carboxamides represent a highly successful structural class, primarily functioning as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds exhibit potent broad-spectrum efficacy against phytopathogenic fungi by disrupting the fungal respiration chain[1].

While commercial SDHIs (such as fluxapyroxad and bixafen) frequently utilize a 3-(difluoromethyl)-1-methyl-1H-pyrazole core, incorporating a 5-chloro-1H-pyrazole-4-carboxamide scaffold introduces a highly versatile building block into the discovery pipeline. The 5-chloro substituent serves a dual purpose:

  • Biological Impact: It provides unique steric bulk and modulates the lipophilicity (logP) of the molecule, allowing the fungicide to better occupy the hydrophobic ubiquinone-binding pocket of Complex II, which is critical for overcoming target-site resistance mutations (e.g., H277Y in Botrytis cinerea).

  • Synthetic Utility: The C-Cl bond acts as a reactive handle for late-stage functionalization. The electron-withdrawing nature of the adjacent carboxamide group activates the 5-position for both transition-metal-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr)[2].

SDH_Mechanism Succinate Succinate ComplexII Complex II (SDH) Enzyme Core Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Product Ubiquinone Ubiquinone (Electron Acceptor) ComplexII->Ubiquinone Electron Transfer Inhibitor 5-Chloro-Pyrazole-4-Carboxamide (SDHI Fungicide) Inhibitor->ComplexII Competitive Binding (Ubiquinone Site) Blocked Blocked Electron Transport Inhibitor->Blocked Induces

Mechanism of action for SDHI fungicides targeting Complex II.

Divergent Synthetic Workflows

The true value of 5-chloro-1H-pyrazole-4-carboxamide lies in its capacity for divergent synthesis. By utilizing orthogonal reaction conditions, chemists can selectively functionalize the N1 position or the C5 position, rapidly generating a library of SDHI candidates.

Synth_Workflow Core 5-Chloro-1H-pyrazole- 4-carboxamide Suzuki Suzuki-Miyaura Cross-Coupling (Pd) Core->Suzuki Boronic Acids SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Amines/Hydrazines NAlk N1-Alkylation/ Arylation Core->NAlk Alkyl/Aryl Halides Prod1 5-Aryl/Alkyl Derivatives Suzuki->Prod1 Prod2 5-Amino/Hydrazino Derivatives SNAr->Prod2 Prod3 N1-Functionalized Intermediates NAlk->Prod3

Divergent synthetic workflow for 5-chloro-1H-pyrazole-4-carboxamide.

Causality in Experimental Design
  • Why Suzuki-Miyaura at C5? The C-Cl bond is traditionally challenging for oxidative addition compared to C-Br or C-I bonds. However, the electron-withdrawing carboxamide group at C4 reduces the electron density of the pyrazole ring, sufficiently activating the C-Cl bond for palladium-catalyzed cross-coupling[3].

  • Why SNAr at C5? For the synthesis of fused heterocyclic agrochemicals, the 5-chloro group can be displaced by strong nucleophiles like hydrazine hydrate. This forms 5-hydrazino derivatives, which are immediate precursors to pyrazolo-triazine scaffolds[2].

Quantitative Data: Suzuki-Miyaura Optimization

To establish a self-validating and robust protocol for the C5 functionalization of 5-chloro-1H-pyrazole-4-carboxamide, extensive condition screening is required. The table below summarizes the optimization data, demonstrating the causality behind the final protocol choices.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
1Pd(PPh3)4Na2CO3Toluene/H2O9015%Monodentate PPh3 provides insufficient electron density for efficient oxidative addition into the C-Cl bond.
2Pd(dppf)Cl2K2CO3THF/H2O7588%The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination and preventing catalyst deactivation[3].
3Pd2(dba)3 / XPhosCs2CO31,4-Dioxane10094% Highly electron-rich, sterically demanding XPhos ligand maximizes oxidative addition rates for challenging aryl chlorides.
4Pd(dppf)Cl2Et3NDMF9042%Organic amine bases fail to efficiently form the reactive boronate complex required for the transmetalation step.

Step-by-Step Experimental Protocols

Protocol A: Late-Stage Suzuki-Miyaura Cross-Coupling (C5-Arylation)

This protocol details the coupling of 5-chloro-1H-pyrazole-4-carboxamide with substituted arylboronic acids to generate extended biaryl SDHI analogs[3].

Self-Validating System Check: The use of LC-MS monitoring ensures that the reaction is not quenched prematurely. The shift from the starting material isotopic pattern (characteristic 3:1 M/M+2 ratio for chlorine) to the product mass confirms successful transmetalation and reductive elimination.

  • Preparation of the Reaction Mixture:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-chloro-1H-pyrazole-4-carboxamide (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

    • Add anhydrous Cs2CO3 (2.5 equiv, 2.5 mmol). Causality: A strong inorganic base is necessary to convert the boronic acid into a highly nucleophilic boronate species, which is the active participant in the transmetalation step.

  • Catalyst Addition and Degassing:

    • Add Pd2(dba)3 (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%).

    • Seal the flask with a rubber septum and subject the vessel to three cycles of vacuum/nitrogen backfilling. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and the Pd(0) active species.

  • Solvent Addition and Heating:

    • Inject degassed 1,4-dioxane (10 mL) via syringe.

    • Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • In-Process Monitoring:

    • After 8 hours, withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The disappearance of the starting material peak at m/z [M+H]+ and the absence of the characteristic chlorine isotope cluster validates reaction completion.

  • Workup and Isolation:

    • Cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the organic filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution with Hydrazine (C5-Amination)

This protocol leverages the activated nature of the 5-chloro substituent to synthesize 5-hydrazino-1H-pyrazole-4-carboxamides, which are critical intermediates for synthesizing conformationally restricted, fused-ring agrochemicals[2].

  • Reaction Assembly:

    • In a round-bottom flask, dissolve 5-chloro-1H-pyrazole-4-carboxamide (1.0 mmol) in absolute ethanol (5 mL).

    • Add hydrazine hydrate (80% aqueous solution, 5.0 equiv, 5.0 mmol). Causality: A large excess of hydrazine is used to drive the equilibrium forward and prevent the formation of symmetrical dimers (where one hydrazine molecule reacts with two pyrazole cores).

  • Thermal Activation:

    • Attach a reflux condenser and heat the mixture to gentle boiling (approx. 80 °C) for 40 minutes.

    • Validation Check: TLC monitoring (DCM/MeOH 9:1) will show the rapid consumption of the highly UV-active starting material and the appearance of a more polar, ninhydrin-positive spot corresponding to the hydrazino product.

  • Isolation:

    • Cool the reaction to 0 °C in an ice bath. The product typically precipitates directly from the ethanolic solution.

    • Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 2 mL), and dry under high vacuum to yield the 5-hydrazino derivative. Prolonged heating (>10 hours) must be avoided, as it leads to the undesired cleavage of the hydrazine moiety and formation of side products[2].

References

  • BenchChem Technical Support Team. "Application Notes: Synthesis of Pyrazole-4-Carboxamide Fungicides via Suzuki-Miyaura Cross-Coupling." Benchchem. 3

  • "Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives." PubMed. 1

  • Gurenko, A. O., et al. "Interaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate." Journal of Organic and Pharmaceutical Chemistry. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving Aqueous Solubility of 5-Chloro-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-chloro-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor aqueous solubility is a common hurdle in drug discovery and development, impacting bioavailability and the ability to formulate effective dosage forms.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. The strategies outlined below are based on established principles of physical and chemical modifications to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[2][3]

Troubleshooting Guide: Addressing Poor Aqueous Solubility in Experiments

This section is designed to help you navigate common experimental problems related to the low aqueous solubility of 5-chloro-1H-pyrazole-4-carboxamide.

Problem 1: Compound crashes out of solution when preparing aqueous stocks from an organic solvent.

This is a frequent observation when a compound dissolved in a "good" organic solvent like DMSO is diluted into an aqueous buffer.[4] The drastic change in solvent polarity causes the compound to precipitate.

Immediate Solutions:

  • Incorporate a Surfactant: Adding a non-ionic surfactant, such as Polysorbate 20 or 80, to your aqueous buffer can help maintain the compound's solubility through micellar solubilization.[4]

  • Reduce Final Concentration: Attempt to work with a lower final concentration of the compound in your assay to stay below its saturation point in the aqueous medium.[5]

Long-Term Strategies:

  • Co-Solvent Systems: Employing a co-solvent system can be a highly effective strategy.[5][6][7] A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar compounds.[7][8][9]

    • Rationale: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[8][9]

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[5][9]

  • Solvent Screening: In small-scale experiments, screen various water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) to find one that readily dissolves 5-chloro-1H-pyrazole-4-carboxamide.

  • Titration: Prepare a concentrated stock solution of the compound in the chosen organic solvent.

  • Aqueous Dilution: Gradually add your aqueous buffer to the organic stock solution while vortexing. Observe for any signs of precipitation.

  • Determine Maximum Aqueous Content: Identify the highest percentage of aqueous buffer that can be added before precipitation occurs. This will define the limits of your co-solvent system for future experiments.

Problem 2: Low and inconsistent results in biological assays due to poor solubility.

Inconsistent assay results are often a direct consequence of the compound not being fully dissolved, leading to variable concentrations of the active species.

Troubleshooting Workflow:

A Inconsistent Assay Results B Verify Compound Dissolution in Stock Solution A->B C Is the stock solution clear? B->C D Yes C->D E No C->E G Evaluate Dilution Step D->G F Prepare fresh stock solution. Consider sonication or gentle heating. E->F F->B H Does compound precipitate upon dilution? G->H I Yes H->I J No H->J K Implement Solubility Enhancement Strategy I->K L Re-evaluate Assay Performance J->L K->L M Consider alternative assay format (e.g., cell-based vs. biochemical) L->M

Caption: Troubleshooting workflow for inconsistent assay results.

Key Solubility Enhancement Strategies to Consider:

  • pH Modification: Since pyrazoles are weakly basic, adjusting the pH to be more acidic can increase solubility by forming a more soluble salt.[10] However, the stability of the compound at different pH values must be assessed.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[11][12][] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[11]

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as HP-β-CD, which is known for its good solubility and low toxicity.[11]

  • Solution Preparation: Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in water).

  • Complex Formation: Add an excess of 5-chloro-1H-pyrazole-4-carboxamide to the cyclodextrin solution.

  • Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy. This will give you the enhanced solubility value.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of 5-chloro-1H-pyrazole-4-carboxamide.

Q1: What are the primary factors contributing to the poor aqueous solubility of 5-chloro-1H-pyrazole-4-carboxamide?

A1: The low aqueous solubility of this compound is likely due to a combination of factors:

  • Lipophilicity: The pyrazole ring and the chloro-substituent contribute to the molecule's nonpolar character, making it more soluble in lipids than in water.[4]

  • Crystal Lattice Energy: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state can result in a stable crystal lattice that is difficult for water molecules to break down.[4]

Q2: Can I improve the solubility by simply heating the solution?

A2: Increasing the temperature can enhance the solubility of many compounds, including pyrazole derivatives.[5][6] However, this approach should be used with caution as it may lead to:

  • Degradation: The compound may not be stable at elevated temperatures.

  • Precipitation upon Cooling: The compound will likely precipitate out of solution as it cools to room temperature, which can be problematic for many applications.

Q3: What are some advanced formulation strategies to consider for in vivo studies?

A3: For preclinical and clinical development, more advanced formulation strategies are often necessary to achieve adequate bioavailability. These include:

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[14][15] Common methods for preparing solid dispersions include:

    • Spray Drying: The drug and a polymer carrier are dissolved in a common solvent, which is then rapidly evaporated to produce an amorphous solid dispersion.[16]

    • Hot-Melt Extrusion (HME): The drug and a thermoplastic polymer are mixed and heated, then extruded to form a solid dispersion.

  • Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers.[17][18][19][20] The reduction in particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution rate.[17][19]

A Poorly Soluble Compound: 5-chloro-1H-pyrazole-4-carboxamide B Physicochemical Characterization (pKa, logP, melting point) A->B C Is the compound ionizable? B->C K Co-solvents / Surfactants B->K L Cyclodextrin Complexation B->L N Nanosuspension B->N D Yes C->D E No C->E F pH Modification / Salt Formation D->F G Is the compound thermally stable? E->G H Yes G->H I No G->I J Hot-Melt Extrusion (Solid Dispersion) H->J M Spray Drying (Solid Dispersion) I->M

Caption: Workflow for selecting a solubility enhancement strategy.

Q4: Are there any chemical modification approaches to improve solubility?

A4: Yes, chemical modification through the creation of a prodrug is a viable strategy. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.

  • Rationale: A common prodrug approach for compounds with a carboxamide group is to introduce a more polar, water-soluble moiety. This can enhance aqueous solubility and improve absorption.

  • Example: For 5-chloro-1H-pyrazole-4-carboxamide, a prodrug could potentially be designed by modifying the carboxamide group or the pyrazole nitrogen.[21][22][23][24][25]

This approach requires significant medicinal chemistry expertise and would involve synthesizing and testing new chemical entities.

Summary of Solubility Enhancement Strategies

StrategyMechanismAdvantagesConsiderations
pH Adjustment Increases solubility of ionizable compounds by forming a more soluble salt.[26][27][28]Simple and cost-effective.Only applicable to ionizable compounds; potential for pH-related degradation.
Co-solvents Reduces the polarity of the solvent system.[8]Simple to prepare; can significantly increase solubility.[7]Potential for toxicity of the co-solvent; precipitation upon dilution.[7]
Cyclodextrins Forms inclusion complexes, encapsulating the hydrophobic drug.[11][29]Can significantly enhance solubility and stability.[11]Limited by the size of the drug molecule and the cyclodextrin cavity.
Solid Dispersions Disperses the drug in a hydrophilic carrier, often in an amorphous state.[14][15]Can lead to substantial increases in dissolution rate and bioavailability.[16]The amorphous form may be physically unstable and prone to recrystallization.
Nanosuspensions Increases the surface area of the drug particles, leading to a faster dissolution rate.[17][19]Applicable to a wide range of poorly soluble drugs.[17][20]Requires specialized equipment for production (e.g., high-pressure homogenizers).
Prodrugs Chemical modification to introduce a more soluble promoiety.Can fundamentally improve the physicochemical properties of the drug.Requires extensive synthesis and evaluation; regulatory hurdles.

References

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Pawar, J., & Farooqui, M. (2022). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Future Journal of Pharmaceutical Sciences, 8(1), 1-23. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 333. [Link]

  • Vedaga, S. B., Gondkar, S. B., & Saudagar, R. B. (2019). Nanosuspension: An emerging trend to improve solubility of poorly water soluble drugs. Journal of Drug Delivery and Therapeutics, 9(3), 854-860. [Link]

  • Kumar, P., et al. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology. [Link]

  • Mishra, P., et al. (2013). SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUG BY USING NANO- SUSPENSION TECHNOLOGY. International Journal of Research and Development in Pharmacy and Life Sciences. [Link]

  • Upperton Pharma Solutions. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions. Retrieved from [Link]

  • Dr. Reddy's Laboratories. (n.d.). Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Tupe, A., & Mankar, S. D. (2023). Nanosuspension: A Novel Approach to Improve the Solubility, Bioavailability and Pharmacokinetics of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology, 13(3), 198-207. [Link]

  • Ascendia Pharma. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]

  • Piestrzyńska, M., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Molecules, 21(10), 1409. [Link]

  • Münzenberg, J., & Moller, S. (2017). Improving the Dissolution Behavior of Poorly Soluble APIs with Inorganic Solid Dispersions. Pharmaceutical Technology, 41(2), 12-15. [Link]

  • Simulations Plus. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved from [Link]

  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 21(1), 1-13. [Link]

  • SlidePlayer. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:. Retrieved from [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. [Link]

  • Bouziane, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • Varma, T. S., Gavhane, Y. N., & Shamkuwar, P. B. (2026). Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends. Indo Global Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Troubleshooting 5-Chloro-1H-pyrazole-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing yield bottlenecks in the synthesis of 5-chloro-1H-pyrazole-4-carboxamide.

This heterocyclic scaffold is a critical pharmacophore found in Bruton's tyrosine kinase (BTK) inhibitors for oncology and immunology[1], as well as in succinate dehydrogenase inhibitor (SDHI) agricultural fungicides[2]. However, synthesizing this compound from its carboxylic acid precursor is notoriously prone to low yields. This guide dissects the mechanistic causality behind these failures, provides a self-validating experimental protocol, and answers the most complex troubleshooting questions.

Mechanistic Context: The SNAr Vulnerability

The fundamental reason researchers experience low yields during the amidation of 5-chloro-1H-pyrazole-4-carboxylic acid is the hyper-electrophilicity of the C5 position .

The pyrazole ring is inherently electron-withdrawing. When you introduce a carbonyl group (such as an acid chloride or carboxamide) at the C4 position, it further depletes electron density from the adjacent C5 carbon. During amidation, if aqueous ammonia (NH₄OH) is used without strict temperature control, the hydroxide (OH⁻) and ammonia (NH₃) act as nucleophiles. This triggers a Nucleophilic Aromatic Substitution (SNAr) , displacing the 5-chloro group to yield 5-amino or 5-hydroxy pyrazole byproducts[3].

Reaction Pathway & Side Reactions

Pathway SM 5-chloro-1H-pyrazole- 4-carboxylic acid SM->SM Incomplete Reaction Int Acid Chloride Intermediate SM->Int SOCl2, 80°C (Activation) Prod 5-chloro-1H-pyrazole- 4-carboxamide Int->Prod NH3, 0°C (Amidation) Side 5-amino / 5-hydroxy Byproducts Int->Side Excess NH3 / OH- (SNAr Side Reaction)

Logic diagram of 5-chloro-1H-pyrazole-4-carboxamide synthesis and SNAr side reactions.

Quantitative Yield & Byproduct Profiling

To make informed experimental choices, compare the quantitative outcomes of different amidation strategies below. The data illustrates why transitioning from aqueous to anhydrous conditions is the most effective optimization.

Activation MethodAmine SourceTemp (°C)Target Yield (%)Major ImpurityMechanistic Causality
SOCl₂ (neat) Aq. NH₄OH (30%)0 to RT40 - 55%5-amino pyrazoleSNAr displacement of 5-Cl by aqueous NH₃/OH⁻
SOCl₂ + cat. DMF NH₃ (gas) in THF-10 to 078 - 85%Unreacted acidAnhydrous conditions completely suppress OH⁻ nucleophilicity
TBTU / DIPEA NH₄ClRT60 - 70%Des-chloro adductMild conditions prevent SNAr, but sterics hinder activation

Self-Validating Experimental Protocol: Optimized Amidation

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an In-Process Control (IPC) step that mathematically proves the activation phase is complete before you risk introducing the amine[4].

Step 1: Acid Chloride Formation

  • In an oven-dried, round-bottom flask under nitrogen, suspend 5-chloro-1H-pyrazole-4-carboxylic acid (1.0 eq, 10 mmol) in neat thionyl chloride (SOCl₂, 5.0 eq, 50 mmol).

  • Add a catalytic amount of anhydrous DMF (0.05 eq). Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that dramatically accelerates carboxylic acid activation.

  • Heat the mixture to 80 °C and stir for 1.5 hours[3].

Step 2: Self-Validating Sytem (IPC Quench)

  • Do not assume the reaction is complete just because the suspension clears. Acid chlorides cannot be analyzed directly via reverse-phase LC-MS due to rapid hydrolysis in the mobile phase.

  • Withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing 1 drop of triethylamine.

  • Analyze this quenched sample via LC-MS. The presence of the methyl ester mass confirms 100% conversion of the starting material. If unreacted carboxylic acid remains, continue heating.

Step 3: Concentration & Co-evaporation

  • Remove excess SOCl₂ under reduced pressure.

  • Co-evaporate the resulting brown oil with anhydrous toluene (2 × 10 mL). Causality: Toluene forms an azeotrope with SOCl₂ and HCl, ensuring the complete removal of acidic byproducts that would otherwise consume your ammonia in the next step.

Step 4: Anhydrous Amidation

  • Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 20 mL) and cool strictly to 0 °C using an ice-brine bath[4].

  • Optimized Choice: Instead of aqueous ammonium hydroxide, bubble anhydrous NH₃ gas directly into the solution for 15 minutes, or add a pre-cooled solution of 0.5 M NH₃ in THF (3.0 eq). Causality: Eliminating water removes the hydroxide nucleophile, shutting down the SNAr pathway that leads to the 5-hydroxy byproduct.

  • Maintain the temperature at 0 °C for 1 hour. Carefully monitor the temperature to avoid thermal decomposition[5].

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the target carboxamide.

Troubleshooting FAQs

Q1: I am using aqueous ammonium hydroxide (NH₄OH) and isolating a highly polar byproduct instead of my target. What is happening? A1: You are observing the SNAr displacement of your 5-chloro group. The 5-chloro-pyrazole ring is highly electron-deficient. When you add 30 wt% aqueous NH₄OH, the local concentration of hydroxide (OH⁻) and ammonia (NH₃) attacks the C5 position, kicking out the chloride ion to form 5-amino-1H-pyrazole-4-carboxamide or 5-hydroxy-1H-pyrazole-4-carboxamide. To fix this, switch to anhydrous NH₃ in THF and keep the reaction strictly at or below 0 °C[3].

Q2: My acid chloride activation stalls at 70% conversion, leaving unreacted starting material. How can I drive it to completion? A2: Thionyl chloride degrades over time, absorbing atmospheric moisture to form HCl and SO₂. If your SOCl₂ is old, it lacks the potency to drive the reaction. Furthermore, the pyrazole nitrogen can become protonated, deactivating the ring. Ensure you are using fresh SOCl₂ and strictly add a catalytic amount of DMF. The DMF generates the Vilsmeier-Haack active species, which is vastly superior at activating sterically hindered or electronically deactivated carboxylic acids.

Q3: Can I use standard peptide coupling reagents (e.g., HATU, TBTU) to avoid the harsh SNAr-inducing conditions of thionyl chloride? A3: Yes, but it requires careful optimization. While coupling reagents like TBTU avoid the harsh acidic conditions of SOCl₂, the electron-withdrawing nature of the 5-chloro group makes the resulting active ester highly stable and slow to react with ammonia. If you choose this route, use NH₄Cl as your ammonia source alongside a strong organic base like DIPEA in DMF, and allow the reaction to proceed at room temperature for at least 12-16 hours. Note that this method is significantly more expensive at scale.

Q4: What is the best purification method if my product is contaminated with the 5-hydroxy byproduct? A4: Both the target 5-chloro-1H-pyrazole-4-carboxamide and the 5-hydroxy byproduct are highly polar and will streak on normal-phase silica gel. The most effective purification method is reverse-phase chromatography (C18) using a water/acetonitrile gradient with 0.1% formic acid. Alternatively, if the SNAr byproduct is minimal (<10%), you can often purify the crude mixture via recrystallization from hot ethanol[5].

References

  • [1] US10695323B2 - Compounds useful as kinase inhibitors - Google Patents. Google Patents. Available at:

  • [2] Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment. ACS Publications. Available at:[Link]

  • [3] US10918622B2 - Compounds useful as kinase inhibitors - Google Patents. Google Patents. Available at:

  • [4] AU2021225161B2 - Compounds useful as kinase inhibitors - Google Patents. Google Patents. Available at:

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Technical Support Center: Optimizing Flash Chromatography Purification of 5-chloro-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5-chloro-1H-pyrazole-4-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their flash chromatography methods for this and structurally similar polar heterocyclic compounds. The following sections provide in-depth answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 5-chloro-1H-pyrazole-4-carboxamide?

For the purification of polar heterocyclic compounds like 5-chloro-1H-pyrazole-4-carboxamide, the standard and most effective stationary phase is normal-phase silica gel .[1][2][3] The pyrazole ring, amide group, and chlorine atom impart significant polarity, leading to strong interactions with the polar silanol groups (Si-OH) on the silica surface.[4] This interaction is crucial for achieving separation from less polar impurities.

  • Particle Size: For flash chromatography, a silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for optimal resolution and flow rate.[3]

  • Alternatives: If your compound shows instability or irreversible binding to standard silica due to its acidic nature, consider using deactivated (neutral) silica gel or alumina (neutral or basic).[5][6] For particularly challenging separations, amine-bonded or diol-bonded silica can also be effective alternatives.[2]

Q2: How do I select and optimize the mobile phase (eluent)?

The key to a successful separation is finding a mobile phase that provides a good balance between eluting your compound in a reasonable time and resolving it from impurities. This process should always start with Thin Layer Chromatography (TLC).[3][4]

Step-by-Step Mobile Phase Optimization:

  • Initial TLC Screening: Use TLC plates with the same stationary phase as your column (silica gel).[3] Start with common solvent systems and adjust polarity to achieve a target Retention Factor (Rf) for your desired compound between 0.15 and 0.4.[2][4] This range typically translates well to column separation, providing good resolution without excessive elution times.[4]

  • Adjusting Polarity:

    • If the compound stays at the baseline (Rf is too low), the solvent is not polar enough. Increase the proportion of the more polar solvent.[4]

    • If the compound runs with the solvent front (Rf is too high), the solvent is too polar. Increase the proportion of the less polar solvent.[4]

  • Gradient Elution: For complex mixtures, a gradient elution, where the mobile phase polarity is gradually increased during the run, is often more effective than an isocratic (constant composition) system.[7] This helps to elute late-running impurities faster and improves peak shape.[7]

Solvent System (Least to Most Polar)Primary Use & Notes
Hexane / Ethyl Acetate (EtOAc) Excellent starting point for moderately polar compounds. A 1:1 mixture is a versatile baseline.[4]
Dichloromethane (DCM) / Methanol (MeOH) A stronger, more polar system suitable for highly polar compounds like pyrazole-carboxamides.[4][8][9] Start with a low percentage of MeOH (e.g., 1-5%) and increase as needed.
Ethyl Acetate / Methanol (EtOAc / MeOH) Another effective system for very polar compounds.[4]
Q3: My compound has poor solubility in the starting mobile phase. How should I load it onto the column?

This is a very common issue for polar compounds like 5-chloro-1H-pyrazole-4-carboxamide, especially when using less polar starting solvents like hexane/EtOAc. The recommended solution is dry loading .[1][10][11]

Why Dry Loading is Preferred: Liquid loading a sample dissolved in a strong solvent (like pure DCM or methanol) can cause band broadening and poor separation, as the strong solvent carries the compound down the column prematurely.[12] If the sample is not soluble in the mobile phase, it can precipitate at the top of the column, leading to streaking and low recovery. Dry loading bypasses these issues by adsorbing the sample onto a solid support before loading.[1][11]

Protocol for Dry Loading a Sample
  • Dissolve Sample: Completely dissolve your crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or Acetone).[11]

  • Add Adsorbent: In a round-bottom flask, add silica gel (2-3 times the mass of your crude sample) to the solution.[11][13] Alternatively, an inert support like Celite (diatomaceous earth) can be used to minimize interactions.[11][14]

  • Evaporate Solvent: Gently swirl the flask to create a uniform slurry. Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[11][13]

  • Load Column: Carefully add the resulting powder as a thin, even layer on top of the packed flash column.[1] A small layer of sand can be added on top to prevent disturbance when adding the mobile phase.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem: Poor or No Separation of Isomers/Impurities

Q: My TLC plate shows two distinct spots, but on the column, everything co-elutes. What's wrong?

This is a frustrating but common scenario. Here are the likely causes and solutions:

  • Possible Cause 1: Overloading the Column.

    • Explanation: Exceeding the column's capacity leads to broad peaks that merge. While a typical wet-loading ratio of sample-to-silica is 1:20, for difficult separations, a ratio of 1:40 or even higher may be necessary, especially with dry loading.[12]

    • Solution: Reduce the amount of sample loaded onto the column. As a rule of thumb, start with a loading capacity of 1-2% of the silica gel mass for a moderately difficult separation.

  • Possible Cause 2: Inappropriate Sample Loading.

    • Explanation: As discussed in the FAQ, liquid loading with a strong solvent is a primary cause of poor resolution.[12] The sample band is not concentrated at the top of the column and begins to spread before the separation starts.

    • Solution: Switch to the dry loading method detailed above.[1][11] This ensures the sample is applied as a very narrow, concentrated band.[10]

  • Possible Cause 3: Gradient is Too Steep.

    • Explanation: If the polarity of the mobile phase increases too quickly, compounds do not have enough time to interact with the stationary phase, causing them to elute together.

    • Solution: Use a shallower gradient. If your TLC showed good separation with 30% EtOAc in Hexane, start your column at a lower polarity (e.g., 10% EtOAc) and run a slow, linear gradient up to 40-50% EtOAc.

Problem: Significant Peak Tailing

Q: My purified compound elutes as a broad, tailing peak instead of a sharp one. How can I fix this?

Peak tailing for polar, nitrogen-containing heterocycles is often caused by secondary interactions between the basic nitrogen atoms on your pyrazole and the acidic silanol groups on the silica surface.[6] This causes some molecules to "stick" longer than others, resulting in a tailed peak.

G cluster_0 Silica Surface cluster_1 Analyte Silica Si-O-Si-O-H Pyrazole 5-chloro-1H-pyrazole-4-carboxamide (Contains Basic Nitrogen) Pyrazole->Silica Strong H-Bonding (Causes Tailing)

Caption: Secondary interactions causing peak tailing.

  • Solution 1: Add a Mobile Phase Modifier.

    • Explanation: Adding a small amount of a competitive base or a highly polar solvent can mask the acidic silanol sites, preventing your compound from interacting too strongly.

    • How-To: Add a small amount (0.1-1%) of triethylamine (TEA) or ammonia to your mobile phase. This is highly effective for basic compounds. Alternatively, for compounds that are not base-sensitive, adding a small percentage of methanol to a DCM or EtOAc-based system can also improve peak shape by competing for the active sites.[6]

  • Solution 2: Change the Stationary Phase.

    • Explanation: If modifiers do not resolve the issue, the acidity of the silica gel may be too high.

    • How-To: Switch to a less acidic stationary phase like neutral alumina or a deactivated silica gel.[5]

Problem: Low or No Compound Recovery

Q: I ran the column, but I can't find my compound in any of the fractions. Where did it go?

  • Possible Cause 1: Irreversible Adsorption.

    • Explanation: Highly polar compounds can sometimes bind so strongly to the silica gel that they cannot be eluted with the chosen mobile phase.[15]

    • Solution: After your initial gradient, flush the column with a very strong solvent, such as 10-20% methanol in DCM, to wash off any remaining compounds.[5] If you still have low recovery, your compound may be decomposing on the silica.

  • Possible Cause 2: Compound Decomposition.

    • Explanation: The acidic nature of silica gel can cause acid-sensitive compounds to degrade during the purification process.[5]

    • Solution: Test your compound's stability by spotting it on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If you see new spots or streaking, your compound is likely unstable on silica.[5] In this case, you must switch to a neutral stationary phase like deactivated silica or alumina.[5]

  • Possible Cause 3: Dilute Fractions.

    • Explanation: It's possible the compound did elute, but it is spread across so many fractions that it is undetectable by TLC in any single one.[5]

    • Solution: Combine and concentrate the fractions where you expected your compound to elute and re-analyze by TLC.[5]

G start Start Method Development tlc 1. TLC Analysis (Find solvent for Rf ~0.2-0.3) start->tlc dry_load 2. Prepare Sample (Use Dry Loading) tlc->dry_load flash_setup 3. Setup Flash Column (Pack column, load sample) dry_load->flash_setup run_grad 4. Run Gradient Purification (Start below TLC polarity) flash_setup->run_grad analyze 5. Analyze Fractions (TLC, UV, etc.) run_grad->analyze end Pure Compound analyze->end

Caption: Standard workflow for flash chromatography.

Troubleshooting Summary
ProblemMost Likely Cause(s)Recommended Solution(s)
Poor Separation Column overloading, improper sample loading, gradient too steep.Reduce sample load, use dry loading, run a shallower gradient.
Peak Tailing Secondary interactions with acidic silica.Add 0.1-1% triethylamine or methanol to the mobile phase; switch to alumina.
Low Recovery Irreversible binding, compound decomposition on silica.Flush column with a very strong solvent (e.g., 10% MeOH/DCM); test for stability and switch to a neutral stationary phase if needed.[5]
Compound Elutes Too Fast Mobile phase is too polar.Decrease the polarity of the mobile phase (increase percentage of non-polar solvent).
Compound Elutes Too Slow Mobile phase is not polar enough.Increase the polarity of the mobile phase (increase percentage of polar solvent).[5]

References

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Google.
  • HOW TO: Sample loading methods in flash chromatography - Sorbtech. (2023, April 7). Sorbtech.
  • The Methods of Sample Loading in Flash Column - Hawach. (2025, February 11). Hawach.
  • General methods for flash chromatography using disposable columns - PMC. National Center for Biotechnology Information.
  • How to load sample in RP Flash column? - ResearchGate. (2017, January 30). ResearchGate.
  • Flash Chromatography Basics | Sorbent Technologies, Inc. (2025, August 11). Sorbent Technologies, Inc..
  • Troubleshooting Flash Chromatography. Google.
  • Column chromatography conditions for separating pyrazole isomers - Benchchem. Benchchem.
  • Several Problems of Flash Column Chromatography - Hawach. (2025, February 11). Hawach.
  • Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem. Benchchem.
  • Successful flash chromatography - Biotage. Biotage.
  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC. National Center for Biotechnology Information.
  • SOP: FLASH CHROMATOGRAPHY. Google.
  • Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols - Benchchem. Benchchem.
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Google.
  • STRUCTURE BASED OPTIMIZATION OF BENZIMIDAZOLE 4-CARBOXAMIDE SCAFFOLD LED TO PICOMOLAR POLY(ADP-RIBOSE) POLYMERASE INHIBITORS - St. John's Scholar. (2021, May 31). St. John's University.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). ChemistryViews.

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Technical Support Center: Proactive Stability Management of 5-chloro-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 5-chloro-1H-pyrazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Through a series of frequently asked questions and troubleshooting guides, we will address the potential for thermal degradation during storage and provide actionable protocols to mitigate these risks. Our approach is grounded in established principles of chemical stability, handling of sensitive active pharmaceutical ingredients (APIs), and regulatory expectations for stability-indicating methods.

I. Understanding the Stability of 5-chloro-1H-pyrazole-4-carboxamide: FAQs

This section addresses common questions regarding the stability and handling of 5-chloro-1H-pyrazole-4-carboxamide, providing insights into its chemical nature and best practices for its preservation.

Q1: What are the primary factors that can lead to the degradation of 5-chloro-1H-pyrazole-4-carboxamide during storage?

A1: The stability of 5-chloro-1H-pyrazole-4-carboxamide is influenced by several environmental factors. The key contributors to its degradation are:

  • Temperature: Elevated temperatures can provide the necessary energy to initiate and accelerate decomposition reactions. While the melting point of this compound is relatively high (approximately 230-231°C), thermal degradation can occur at temperatures well below this point, especially over extended storage periods.

  • Moisture: The carboxamide functional group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions.[1] Ingress of atmospheric moisture can lead to the formation of 5-chloro-1H-pyrazole-4-carboxylic acid and ammonia.

  • Light: Many heterocyclic compounds, including pyrazole derivatives, are sensitive to light.[2][3] Exposure to UV or even ambient light can trigger photochemical reactions, leading to the formation of colored degradants and loss of potency.[4]

Q2: What are the recommended storage conditions for solid 5-chloro-1H-pyrazole-4-carboxamide?

A2: To minimize degradation, solid 5-chloro-1H-pyrazole-4-carboxamide should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of thermally induced degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation.
Light In the dark (Amber vials or foil-wrapped containers)Prevents photodegradation.[5][6]
Moisture Dry/Desiccated environmentPrevents hydrolysis of the carboxamide group.[5][6]
Container Tightly sealed, non-reactive container (e.g., glass)Protects from atmospheric moisture and contaminants.[7][8]

Q3: I've observed a discoloration of my solid 5-chloro-1H-pyrazole-4-carboxamide sample over time. What could be the cause?

A3: Discoloration, often appearing as a yellowish or brownish tint, is a common indicator of chemical degradation. For this compound, the most likely causes are:

  • Photodegradation: Exposure to light can lead to the formation of colored impurities. This is a common degradation pathway for many nitrogen-containing heterocyclic compounds.

  • Oxidative Degradation: Although less common for this specific structure, trace impurities or exposure to atmospheric oxygen over long periods could lead to oxidation, which may result in colored byproducts.

If you observe discoloration, it is crucial to re-analyze the purity of the sample before use. A stability-indicating HPLC method is recommended for this purpose.

Q4: How should I handle 5-chloro-1H-pyrazole-4-carboxamide in the laboratory to prevent degradation during experimental use?

A4: Proper handling is critical to maintain the integrity of the compound during your experiments. Follow these best practices:

  • Minimize Exposure: Only remove the amount of material needed for your experiment from the main stock container.[7]

  • Work in a Controlled Environment: When possible, handle the solid in a glove box under an inert atmosphere to minimize exposure to moisture and air.[2]

  • Use Appropriate Labware: Utilize clean, dry glassware.

  • Protect from Light: Work in a dimly lit area or use amber-colored labware.

  • Promptly Seal Containers: Tightly reseal the main stock container immediately after use and purge with an inert gas if possible.[7]

II. Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting potential stability issues with 5-chloro-1H-pyrazole-4-carboxamide.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision-making process when you suspect degradation of your compound.

troubleshooting_flowchart start Suspected Degradation (e.g., discoloration, poor analytical results) visual_inspection Perform Visual Inspection (Color, Appearance) start->visual_inspection analytical_check Check Purity via HPLC (Stability-Indicating Method) visual_inspection->analytical_check purity_ok Purity within Specification? analytical_check->purity_ok yes Yes purity_ok->yes Purity > 98% no No purity_ok->no Purity < 98% use_compound Proceed with Experiment yes->use_compound quarantine Quarantine Affected Stock no->quarantine investigate_cause Investigate Cause of Degradation storage_conditions Review Storage Conditions (Temp, Light, Moisture) investigate_cause->storage_conditions handling_procedures Review Handling Procedures (Exposure to air/light) investigate_cause->handling_procedures corrective_action Implement Corrective Actions (e.g., new storage, training) storage_conditions->corrective_action handling_procedures->corrective_action quarantine->investigate_cause end Procure New, Verified Material corrective_action->end

Caption: Troubleshooting workflow for suspected degradation.

III. Predicted Degradation Pathways

A. Hydrolytic Degradation

The primary pathway for degradation in the presence of moisture is the hydrolysis of the carboxamide group.

  • Mechanism: Nucleophilic attack of water on the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid and ammonia. This can be catalyzed by acidic or basic conditions.

  • Predicted Products: 5-chloro-1H-pyrazole-4-carboxylic acid and ammonia.

B. Thermal Degradation (in the absence of moisture)

At elevated temperatures, other degradation pathways may become significant.

  • Decarboxylation: While less common for carboxamides than carboxylic acids, at very high temperatures, elimination of the carboxamide group could occur, although this is a high-energy process.

  • Ring Opening/Rearrangement: The pyrazole ring itself is relatively stable, but under severe thermal stress, ring-opening or rearrangement reactions could occur.[9][10]

Visualizing the Predicted Degradation Pathways

degradation_pathways parent 5-chloro-1H-pyrazole-4-carboxamide hydrolysis_product 5-chloro-1H-pyrazole-4-carboxylic acid + NH3 parent->hydrolysis_product Hydrolysis (H2O, heat) thermal_product_1 Potential Decarboxamidation Product parent->thermal_product_1 High Thermal Stress thermal_product_2 Ring-Opened/Rearranged Products parent->thermal_product_2 Severe Thermal Stress

Caption: Predicted degradation pathways for 5-chloro-1H-pyrazole-4-carboxamide.

IV. Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of 5-chloro-1H-pyrazole-4-carboxamide and develop a stability-indicating analytical method, a forced degradation study is essential. This protocol provides a general framework that can be adapted to your specific laboratory capabilities.

Objective

To generate potential degradation products of 5-chloro-1H-pyrazole-4-carboxamide under various stress conditions and to develop an HPLC method capable of separating the parent compound from all significant degradants.

Materials
  • 5-chloro-1H-pyrazole-4-carboxamide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 1N and 0.1N

  • Sodium hydroxide (NaOH), 1N and 0.1N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC system with a photodiode array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Temperature-controlled oven

  • Photostability chamber

Experimental Workflow

forced_degradation_workflow start Prepare Stock Solution of Compound stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (HCl, heat) stress_conditions->acid base Base Hydrolysis (NaOH, heat) stress_conditions->base oxidation Oxidation (H2O2) stress_conditions->oxidation thermal Thermal Stress (Solid & Solution) stress_conditions->thermal photo Photolytic Stress (UV/Vis light) stress_conditions->photo analysis Analyze Samples by HPLC-PDA acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis method_dev Develop Stability-Indicating HPLC Method analysis->method_dev peak_purity Assess Peak Purity method_dev->peak_purity char_degradants Characterize Degradants (LC-MS) peak_purity->char_degradants end Finalize and Validate Method char_degradants->end

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure
  • Preparation of Stock Solution: Prepare a stock solution of 5-chloro-1H-pyrazole-4-carboxamide (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for 24 hours. Also, run a parallel experiment with 0.1N HCl at room temperature.

    • Base Hydrolysis: To another aliquot, add an equal volume of 1N NaOH. Keep at room temperature for 24 hours. Also, run a parallel experiment with 0.1N NaOH.

    • Oxidative Degradation: Treat an aliquot with 3% H₂O₂ at room temperature for 24 hours. If no degradation is observed, repeat with 30% H₂O₂.

    • Thermal Degradation:

      • Solid State: Place a small amount of the solid compound in an oven at 80°C for 48 hours.

      • Solution State: Heat an aliquot of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw samples from the stressed solutions.

    • Neutralize the acidic and basic samples before injection.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all samples by a reverse-phase HPLC method with PDA detection.[11][12] A good starting point for method development could be a C18 column with a gradient elution of acetonitrile and a phosphate or formate buffer.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Identify any new peaks that appear, which are potential degradation products.

    • The HPLC method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak and from each other.

    • Use the PDA detector to assess peak purity of the parent compound in the stressed samples.

    • If significant degradation is observed, further characterization of the degradation products can be performed using LC-MS.

V. References

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.

  • The Synergist. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.

  • Lab Manager. (2025, February 6). Chemical Storage Safety: 8 Fundamental Principles for Laboratories.

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.

  • Benchchem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.

  • ACS Publications. (2024, February 9). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.

  • Upperton Pharma Solutions. (2019, November 19). Hard to Handle API Challenges.

  • Glatt CDMO-Services. (2026). Sensitive API.

  • Academia.edu. (n.d.). A Short Review on Pyrazole Derivatives and their Applications.

  • Solitek Pharma. (2026, January 14). Hydrates, Solvates, and Water Activity: Managing Moisture-Driven Solid-Form Change in Small-Molecule APIs.

  • PMC. (n.d.). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.

  • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs.

  • ResearchGate. (2025, August 6). N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation.

  • ChemRxiv. (n.d.). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning.

  • ACS Publications. (2024, May 8). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.

  • Roquette. (n.d.). Low Moisture Excipients for Moisture-Sensitive APIs.

  • PMC. (n.d.). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation.

  • RSC Publishing. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning.

  • PMC. (n.d.). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives.

  • MDPI. (2023, March 24). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.

  • Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.

  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

  • Journal of Pharmaceutical Negative Results. (2022, December 31). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.

  • Semantic Scholar. (2026, January 29). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation.

  • ResearchGate. (2026, February 23). (PDF) Thermal Decomposition of Nitropyrazoles.

  • PMC. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium.

  • ResearchGate. (n.d.). (PDF) Chemistry and thermal decomposition of trinitropyrazoles.

  • PubMed. (2005, July 15). Investigations on the thermal behavior of omeprazole and other sulfoxides.

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resolving NMR peak overlap for substituted 5-chloro-1H-pyrazole-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers working with substituted 5-chloro-1H-pyrazole-4-carboxamide derivatives. As a Senior Application Scientist, I understand the unique challenges this class of compounds presents during NMR analysis. Their rigid, electron-deficient core, combined with various substituents, frequently leads to significant peak overlap in ¹H NMR spectra, complicating structural verification and purity assessment.

This guide is designed to provide you with a logical, tiered approach to troubleshooting and resolving these issues. We will move from simple, non-invasive adjustments to more advanced, powerful 2D NMR techniques, explaining the scientific rationale behind each step to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals of my 5-chloro-1H-pyrazole-4-carboxamide derivative so overlapped?

A1: This issue stems from several factors inherent to the molecular scaffold. The pyrazole ring is a planar, aromatic system, and substituents on the carboxamide nitrogen or the pyrazole nitrogen can adopt different conformations, leading to complex electronic environments. Protons on aromatic or aliphatic substituents may have very similar chemical shifts, causing their signals to coalesce into an uninterpretable multiplet or "hump," particularly if they are structurally similar or distant from the core's primary electronic influences.[1]

Q2: I see a broad signal around 10-12 ppm. What is it?

A2: This is characteristic of the amide N-H proton. Its chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding. In some cases, if the substituent on the amide nitrogen has rotamers, you might even see multiple broad signals corresponding to different conformations.[2]

Q3: What is the very first thing I should try when I see peak overlap?

A3: Before resorting to advanced experiments, the simplest and often effective first step is to re-acquire the spectrum in a different deuterated solvent.[3][4] Changing the solvent can alter the chemical shifts of specific protons, potentially resolving the overlap. This is a quick and non-destructive approach.

Q4: I don't have access to a high-field NMR spectrometer. Can I still resolve my signals?

A4: Absolutely. While higher field strengths offer better signal dispersion, many overlap issues can be resolved on 400 or 500 MHz instruments using the chemical and spectroscopic techniques outlined in this guide, such as solvent changes, temperature variation, and standard 2D NMR experiments like COSY and HSQC.[5]

In-Depth Troubleshooting Guides

This section provides a systematic workflow for tackling peak overlap. Start with Tier 1 and proceed to the next tier if the problem persists.

Troubleshooting Workflow

G cluster_tier1 cluster_tier2 start Peak Overlap Observed in ¹H NMR Spectrum tier1 Tier 1: Simple Adjustments start->tier1 tier2 Tier 2: Advanced NMR Experiments tier1->tier2 If overlap persists end_resolved Signals Resolved Structure Confirmed tier1->end_resolved Problem Solved solvent Change Solvent tier1->solvent tier2->end_resolved Problem Solved end_unresolved Consult NMR Specialist Consider Derivatization or Advanced 'Pure Shift' Methods tier2->end_unresolved If ambiguity remains cosy 2D COSY tier2->cosy temp Vary Temperature conc Adjust Concentration hsqc 2D HSQC hmbc 2D HMBC tocsy 1D/2D TOCSY/NOESY

Caption: How 2D NMR resolves overlapped 1D signals into distinct cross-peaks.

Guide 3: ¹H-¹H COSY (Correlation Spectroscopy)

Issue: You cannot determine which protons are coupled to each other within an overlapped multiplet.

Solution: Run a COSY experiment to identify J-coupled proton spin systems.

Causality: COSY reveals correlations between protons that are coupled, typically through two or three bonds. The 1D spectrum appears on the diagonal, while off-diagonal "cross-peaks" connect protons that have a scalar coupling (J-coupling). Even if two protons (Hₐ and Hₑ) are overlapped on the diagonal, you can still trace their individual coupling networks by looking for their cross-peaks to other, well-resolved protons. [5][6] Experimental Protocol:

  • Objective: To identify protons that are coupled through 2-3 bonds.

  • Methodology:

    • Use a standard, well-shimmed ¹H NMR sample.

    • Select a standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments).

    • Set the spectral width in both dimensions to cover all proton signals (e.g., 0-12 ppm).

    • Acquire the data, typically requiring 2-4 scans per increment for sufficient signal-to-noise.

  • Analysis: Look for off-diagonal cross-peaks. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at δ₁ is J-coupled to the proton at δ₂. Trace the connectivity to build molecular fragments.

Guide 4: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Issue: An entire region of the ¹H spectrum is an unresolved "hump," but the corresponding ¹³C spectrum is well-resolved.

Solution: Run an HSQC experiment to correlate each proton directly to the carbon it is attached to.

Causality: HSQC is a 2D experiment that shows one-bond correlations between protons and a heteronucleus, most commonly ¹³C. [7]The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other. A peak in the 2D spectrum indicates a direct C-H bond. Since ¹³C spectra are typically much better dispersed than ¹H spectra, you can use the resolved carbon signals to "pick out" the chemical shifts of their attached protons from the overlapped region. [8] Experimental Protocol:

  • Objective: To correlate protons with their directly attached carbons.

  • Methodology:

    • Use a reasonably concentrated sample (~15-20 mg in 0.6 mL solvent).

    • Select a standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' for multiplicity editing, which can distinguish CH/CH₃ from CH₂ groups).

    • Set the ¹H spectral width (F2 axis) from 0-12 ppm and the ¹³C spectral width (F1 axis) from 0-180 ppm (adjust based on known structure).

    • Acquire the data. HSQC is a sensitive experiment and often gives good results in under an hour.

  • Analysis: Each peak in the spectrum corresponds to a C-H bond. The coordinate on the F2 axis is the proton chemical shift (δH), and the coordinate on the F1 axis is the carbon chemical shift (δC).

Summary of Recommended 2D NMR Experiments
ExperimentCorrelatesInformation ProvidedPrimary Use Case for this Topic
COSY ¹H ↔ ¹H (J-coupled)Shows proton-proton coupling networks (spin systems). [9]Tracing connectivity within an overlapped multiplet.
HSQC ¹H ↔ ¹³C (one bond)Connects each proton to its directly attached carbon. [7]Resolving severely overlapped ¹H signals using the superior dispersion of the ¹³C spectrum.
HMBC ¹H ↔ ¹³C (2-3 bonds)Shows long-range correlations between protons and carbons. [9]Connecting molecular fragments and assigning quaternary carbons. Essential for full structural confirmation.
TOCSY ¹H ↔ ¹H (entire spin system)Shows correlations between all protons within a coupled network, not just direct neighbors. [9]Identifying all protons belonging to a single substituent (e.g., an entire alkyl chain) from a single well-resolved peak.

By applying these troubleshooting steps in a logical sequence, you can systematically deconstruct complex, overlapped NMR spectra to gain clear, unambiguous structural insights into your 5-chloro-1H-pyrazole-4-carboxamide derivatives.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. (2025, April 25). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Torres, S., et al. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. MDPI. Available at: [Link]

  • Che, F., et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Li, Y., & Ragauskas, A. J. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. SpringerLink. Available at: [Link]

  • Pellecchia, M., et al. (2009). Advances in Nuclear Magnetic Resonance for Drug Discovery. PMC, NIH. Available at: [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. Available at: [Link]

  • Claramunt, R. M., et al. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Wiley Online Library. Available at: [Link]

  • Gezegen, H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC, NIH. Available at: [Link]

  • Nnaji, N. J., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. UNN. Available at: [Link]

  • Lin, I-C., & Ishii, Y. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. Available at: [Link]

Sources

Validation & Comparative

comparative SAR study of 5-chloro-1H-pyrazole-4-carboxamide vs other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist bridging synthetic chemistry and biological evaluation, I approach the pyrazole-4-carboxamide pharmacophore not just as a static chemical class, but as a highly tunable system. The C5 position on the pyrazole ring is the critical node dictating both chemical reactivity and target binding affinity.

This guide provides an in-depth Structure-Activity Relationship (SAR) comparison between the baseline 5-chloro-1H-pyrazole-4-carboxamide scaffold and its advanced derivatives, specifically focusing on their roles as Succinate Dehydrogenase Inhibitors (SDHIs) and bioactive precursors.

The Pyrazole-4-Carboxamide Pharmacophore: A Structural Overview

The pyrazole-4-carboxamide core is a privileged scaffold in agrochemical and pharmaceutical development, primarily recognized for its ability to competitively bind to the ubiquinone-binding pocket of Succinate Dehydrogenase (Complex II)[1].

However, the nature of the substituent at the C5 position fundamentally alters the molecule's utility:

  • The 5-Chloro Scaffold (Reactivity over Affinity): 5-chloro-1H-pyrazole-4-carboxamide is primarily utilized as a highly reactive synthetic intermediate[2]. The strong electronegativity of the chlorine atom creates an electrophilic C5 center. While this makes it a poor fit for the lipophilic ubiquinone pocket, it is an ideal candidate for nucleophilic aromatic substitution (SNAr) to generate diverse libraries of bioactive compounds[3].

  • The 5-Methyl Bioisostere (The SDHI Anchor): Commercial SDHIs (e.g., fluxapyroxad, bixafen) rely heavily on a 5-methyl substitution. The causality here is steric and lipophilic: the methyl group provides the exact van der Waals radius needed to anchor the pyrazole ring into the hydrophobic channel of Complex II, maximizing target residence time[4].

  • Flexible Chain Extensions (Maximizing Pocket Occupancy): Recent SAR developments have replaced the C5-methyl group with flexible thioether or oxime ether chains. These extended motifs allow the molecule to undergo conformational adaptation within the enzyme pocket, yielding exceptional inhibitory potency against resistant fungal strains like Rhizoctonia solani and Sclerotinia sclerotiorum[1][4][5].

Quantitative SAR Comparison: C5-Chloro vs. Advanced Derivatives

To objectively evaluate the impact of C5 substitution, we must look at the quantitative enzymatic and phenotypic data. The table below summarizes the SAR transition from the reactive 5-chloro baseline to highly optimized SDHI derivatives.

Scaffold SubstitutionRepresentative CompoundPrimary ApplicationSDH IC₅₀ (μM)Fungal EC₅₀ (μg/mL)Key SAR Causality
5-Chloro 5-Chloro-1H-pyrazole-4-carboxamideSynthetic IntermediateN/A (Weak)> 50.0Electronegative Cl creates an electrophilic C5, favoring nucleophilic displacement rather than hydrophobic target binding[2].
5-Hydrazinyl 5-Hydrazino-1-phenyl...Bioactive StimulantN/AN/AIntroduction of H-bond donors shifts activity away from SDH toward plant organogenesis stimulation[6][7].
5-Methyl Fluxapyroxad / BoscalidCommercial Fungicide6.15 - 7.92~ 6.70Methyl group provides optimal steric bulk and lipophilicity to anchor into the hydrophobic ubiquinone pocket[4].
5-Oxime Ether Compound 5e (Novel)Advanced SDHI2.04< 2.00Extended flexible chain enhances van der Waals interactions within the Complex II binding channel, outperforming commercial standards[4].

Pathway Visualization: The SDH Inhibition Mechanism

To understand why the 5-methyl and 5-oxime ether derivatives succeed where the 5-chloro derivative fails biologically, we must visualize the target pathway. The diagram below maps the competitive inhibition of Complex II.

SDH_Pathway Succ Succinate (Substrate) SDH Succinate Dehydrogenase (Complex II) Succ->SDH Oxidation Fum Fumarate (Product) SDH->Fum Catalysis UQ Ubiquinone (Electron Acceptor) SDH->UQ e- Transfer CellDeath Mycelial Growth Arrest (Fungal Death) UQ->CellDeath Blocked Respiration Inhib Pyrazole-4-carboxamide (e.g., 5-Methyl/Oxime) Inhib->SDH Competitive Binding (Ubiquinone Pocket)

Mechanism of SDH inhibition by optimized pyrazole-4-carboxamides.

Self-Validating Experimental Workflows

A robust SAR study requires reproducible, self-validating experimental protocols. Below are the methodologies used to synthesize derivatives from the 5-chloro scaffold and subsequently validate their biological target engagement.

Protocol A: Nucleophilic Derivatization of the C5-Chloro Scaffold

Objective: Conversion of 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide to its 5-hydrazinyl derivative. Causality: The strong electron-withdrawing nature of the 5-chloro substituent creates a highly electrophilic C5 center. When exposed to an alpha-effect nucleophile like hydrazine hydrate, rapid nucleophilic substitution occurs[3]. Self-Validating Mechanism: The reaction's progress is intrinsically validated via Thin-Layer Chromatography (TLC). The highly polar hydrazine product will have a significantly lower Retention Factor (Rf) compared to the lipophilic 5-chloro starting material, providing immediate visual confirmation of conversion[3].

  • Preparation: Dissolve 1-phenyl-5-chloro-1H-pyrazole-4-carboxamide in absolute ethanol within a round-bottom flask equipped with a reflux condenser[3].

  • Reagent Addition: Introduce a 3-fold molar excess of hydrazine hydrate. (Caution: Hydrazine is toxic and corrosive; perform strictly in a fume hood)[3].

  • Reaction: Heat the mixture to reflux (approx. 78°C) with continuous magnetic stirring for 40 minutes[6].

  • In-Process Validation: Monitor via TLC (e.g., 7:3 Hexane:Ethyl Acetate). The complete disappearance of the high-Rf starting material spot validates reaction completion[3].

  • Isolation: Cool the mixture to room temperature to precipitate the product. Isolate via vacuum filtration and recrystallize from ethanol to yield pure 5-hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide[3].

Protocol B: Colorimetric Validation of SDH Target Engagement

Objective: Enzymatic evaluation of SDH inhibition by synthesized 5-substituted pyrazole-4-carboxamides. Causality: SDHIs block the electron transfer from succinate to ubiquinone. By introducing an artificial electron acceptor, DCPIP (2,6-dichlorophenolindophenol), we can measure enzyme activity. Active SDH reduces DCPIP (blue) to DCPIPH₂ (colorless). An effective pyrazole-4-carboxamide will prevent this reduction, maintaining the blue color[4]. Self-Validating Mechanism: The assay is a self-reporting colorimetric system. A sustained absorbance at 600 nm directly correlates with the inhibitor's ability to successfully outcompete ubiquinone for the binding pocket.

  • Enzyme Preparation: Isolate fungal mitochondria (e.g., from R. solani) using differential centrifugation and resuspend in a standard assay buffer (pH 7.4).

  • Pre-incubation: Incubate the mitochondrial suspension with varying concentrations of the pyrazole-4-carboxamide derivative (e.g., 5-methyl or 5-oxime ether) for 10 minutes at 25°C.

  • Initiation: Start the enzymatic reaction by adding 10 mM sodium succinate and 50 μM DCPIP.

  • Kinetic Measurement: Measure the decrease in absorbance at 600 nm over 5 minutes using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the IC₅₀ by plotting the inhibition percentage against the log of the inhibitor concentration[4].

References

  • Buy 5-Chloro-1H-pyrazole-4-carboxamide (EVT-13803344), EvitaChem. 2

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection, Journal of Agricultural and Food Chemistry - ACS Publications. 1

  • Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani, Journal of Agricultural and Food Chemistry - ACS Publications. 4

  • Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity, PubMed. 5

  • Technical Support Center: Optimizing 5-Hydrazinyl-4-phenyl-1H-pyrazole Reactions, BenchChem. 3

  • Interaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate, Journal of Organic and Pharmaceutical Chemistry. 6

  • Screening of five and six-membered nitrogen-containing heterocyclic compounds as new effective stimulants of Linum usitatissimum L. organogenesis in vitro, ResearchGate. 7

Sources

A Comprehensive Comparison Guide: LC-MS Validation of 5-Chloro-1H-pyrazole-4-carboxamide Purity and Mass

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenge

5-Chloro-1H-pyrazole-4-carboxamide (C₄H₄ClN₃O) is a highly polar, nitrogen-rich heterocyclic intermediate critical to the synthesis of advanced pharmaceutical active ingredients and agrochemicals[1]. Validating the purity and mass of small, halogenated polar heterocycles presents a unique analytical challenge.

Historically, laboratories default to Reversed-Phase Liquid Chromatography (RPLC) using C18 columns. However, for highly polar pyrazole derivatives, RPLC often fails to retain the analyte adequately, causing it to elute near the void volume[2]. This early elution leads to severe matrix effects and ion suppression during Mass Spectrometry (MS) detection. This guide objectively compares standard RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) , establishing a robust, self-validating LC-MS protocol tailored for polar heterocycles.

Methodological Comparison: RPLC vs. HILIC

To achieve regulatory-compliant validation, the analytical method must demonstrate specificity, precision, and accuracy[3]. The choice of chromatographic separation directly dictates the success of the MS detection.

The RPLC Limitation (Hydrophobic Mechanism)

In RPLC, retention is driven by hydrophobic interactions. Because 5-chloro-1H-pyrazole-4-carboxamide is highly polar and hydrophilic, it exhibits minimal affinity for non-polar C18 stationary phases[2]. Consequently, the compound co-elutes with unretained salts and polar impurities. This lack of chromatographic resolution artificially inflates UV purity calculations and causes severe ion suppression in the MS source.

The HILIC Advantage (Partitioning Mechanism)

HILIC provides an orthogonal separation mechanism ideal for this compound. By utilizing a polar stationary phase (e.g., Amide or bare silica) and an organic-rich mobile phase (>70% Acetonitrile), HILIC forces the polar pyrazole to partition into a water-enriched layer immobilized on the stationary phase[4].

Causality in MS Sensitivity: The high concentration of volatile organic solvent in HILIC mobile phases significantly improves droplet desolvation in the Electrospray Ionization (ESI) source. This thermodynamic advantage drastically enhances ionization efficiency, yielding superior signal-to-noise (S/N) ratios compared to the highly aqueous mobile phases required in RPLC[5].

Quantitative Performance Comparison
ParameterReversed-Phase LC (C18)HILIC (Amide Phase)Mechanistic Causality
Retention Factor ( k′ ) < 0.5 (Elutes at void)> 3.0 (Strong retention)HILIC partitions the polar pyrazole into the stationary aqueous layer.
Peak Asymmetry ( As​ ) 1.8 (Severe Tailing)1.1 (Symmetrical)RPLC suffers from secondary silanol interactions; HILIC mitigates this via a highly organic mobile phase.
MS Sensitivity (S/N) ~150:1~850:1>80% MeCN in HILIC drastically improves ESI droplet desolvation and ionization efficiency[5].
Matrix Effect High Ion SuppressionMinimalRetention beyond the void volume in HILIC separates the analyte from unretained salts.
Calculated Purity 98.5% (False high)96.2% (Accurate)RPLC fails to separate polar impurities from the main peak, artificially inflating purity.

Workflow Visualization

LCMS_Workflow Start 5-Chloro-1H-pyrazole- 4-carboxamide Prep Sample Preparation (90% MeCN Dilution) Start->Prep SST System Suitability Testing (Blank & Std) Prep->SST Split Column Selection SST->Split RPLC Reversed-Phase (C18) Poor Retention Split->RPLC Hydrophobic Mechanism HILIC HILIC (Amide) Optimal Retention Split->HILIC Partitioning Mechanism MS ESI-MS Detection [M+H]+ & Isotope Ratio RPLC->MS Ion Suppression HILIC->MS Enhanced ESI Validation Purity & Mass Validation Complete MS->Validation

Figure 1: LC-MS validation workflow comparing RPLC and HILIC for polar heterocycle analysis.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every step contains internal checks to prevent false positives and ensure data integrity in accordance with ICH Q2(R2) guidelines[3].

Step 1: Phase-Appropriate Sample Preparation
  • Procedure: Accurately weigh 1.0 mg of 5-chloro-1H-pyrazole-4-carboxamide and dissolve in 1.0 mL of 90% Acetonitrile / 10% Water to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using the same diluent.

  • Causality: Matching the sample diluent to the initial HILIC mobile phase prevents the "solvent effect." Injecting a highly aqueous sample into a highly organic HILIC gradient causes the analyte to precipitate or smear across the column, destroying peak shape.

Step 2: System Suitability Testing (SST)
  • Procedure: Inject a blank diluent matrix, followed by six replicate injections of a known reference standard.

  • Self-Validation: The blank injection proves the absence of system carryover (specificity). The six replicates must yield a retention time Relative Standard Deviation (RSD) of <1.0%, proving system stability before any unknown sample is analyzed[3].

Step 3: HILIC LC-MS Parameters
  • Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 60% B over 5 mins.

  • Causality: Ammonium formate provides the necessary ionic strength to maintain a stable, uniform water layer on the HILIC stationary phase. Unlike phosphate buffers, it is fully volatile, preventing MS source contamination[4].

Step 4: Mass Spectrometric Isotopic Validation
  • Procedure: Operate the mass spectrometer in ESI Positive mode. Monitor the Total Ion Chromatogram (TIC) alongside UV detection at 254 nm.

  • Self-Validation (The Isotope Rule): The target analyte (C₄H₄ClN₃O) has an exact monoisotopic mass of 145.0042 Da. In positive ESI, the protonated precursor ion [M+H]+ appears at m/z 146.01. Because the molecule contains exactly one chlorine atom, the system self-validates the peak identity by requiring a strict 3:1 intensity ratio between m/z 146.01 ( 35Cl ) and m/z 148.01 ( 37Cl ).

  • Decision Gate: If the integrated UV peak does not exhibit this exact 3:1 isotopic MS signature, the system automatically flags it as an isobaric impurity, preventing false identification. Furthermore, orthogonal detection (UV + TIC) ensures that impurities lacking a chromophore are still detected, preventing the false inflation of purity percentages.

Sources

Benchmarking 5-Chloro-1H-pyrazole-4-carboxamide (5-CPA) Against Standard Kinase Inhibitors: A Fragment-Based Profiling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Comparison Guide

Executive Summary

The development of highly selective, potent small-molecule kinase inhibitors relies heavily on identifying optimal hinge-binding scaffolds. The 5-chloro-1H-pyrazole-4-carboxamide (5-CPA) motif has emerged as a highly versatile fragment in fragment-based drug discovery (FBDD). While standard inhibitors like Staurosporine or Imatinib utilize large, complex macrocyclic or multi-ring systems, the 5-CPA scaffold offers a low-molecular-weight starting point with exceptional ligand efficiency[1].

This guide benchmarks the baseline 5-CPA scaffold and its optimized derivatives against standard reference kinase inhibitors across key parameters: binding affinity, kinome selectivity, and physicochemical properties. By understanding the structural causality behind 5-CPA's efficacy, researchers can better leverage this building block for novel targeted therapies against targets like Aurora Kinases, ROCK-II, and IRAK4[2][3].

Mechanistic Grounding: The 5-CPA Pharmacophore

To benchmark 5-CPA effectively, we must first understand why it acts as a privileged kinase scaffold. Kinase inhibitors typically compete with ATP for the active site. The ATP-binding pocket contains a "hinge region" that connects the N-terminal and C-terminal lobes of the kinase.

The Causality of the Scaffold Design:

  • The Pyrazole Core: The nitrogen atoms in the 1H-pyrazole ring act as critical hydrogen bond donors/acceptors, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge backbone[1].

  • The 4-Carboxamide Group: This group provides an additional bidentate hydrogen-bonding network. It interacts with the backbone NH and C=O of the hinge residues, locking the scaffold in a highly specific coplanar conformation[3][4].

  • The 5-Chloro Substituent: The chlorine atom serves a dual purpose. Electronically, it modulates the pKa of the pyrazole NH, optimizing it for physiological pH. Sterically, it acts as a precise vector, directing subsequent synthetic modifications (via nucleophilic aromatic substitution or cross-coupling) into the hydrophobic gatekeeper pocket[5][6].

HingeBinding cluster_0 5-CPA Scaffold Pharmacophore N1 Pyrazole NH (H-Bond Donor) Hinge Kinase Hinge Region (e.g., Aurora/ROCK) N1->Hinge Backbone C=O C4 Carboxamide Group (H-Bond Acceptor/Donor) C4->Hinge Backbone NH C5 5-Chloro Substituent (Hydrophobic Vector) Pocket Gatekeeper / Hydrophobic Pocket C5->Pocket Steric/Electronic Fit

Pharmacophore model of 5-CPA binding to the kinase hinge region.

Benchmarking Data: 5-CPA vs. Standard Inhibitors

Because 5-CPA is a low-molecular-weight fragment (MW: 145.55 g/mol ), its raw IC50 is typically in the high micromolar range. However, when benchmarked as an optimized derivative (e.g., 5-substituted-1-phenyl-pyrazole-4-carboxamide derivatives), it competes directly with clinical-grade inhibitors[7].

The table below compares an optimized 5-CPA derivative against standard pan-kinase and selective inhibitors.

Table 1: Kinase Inhibitor Benchmarking Profile
Compound / ScaffoldPrimary Target(s)Representative IC50 (nM)Kinome Selectivity (S-score)MW ( g/mol )cLogPMechanism of Action
5-CPA (Fragment) Broad Kinase> 10,000Low (Fragment)145.550.8ATP-competitive (Hinge)
5-CPA Derivative *Aurora A/B, ROCK15 - 30High (S(10) < 0.05)~350 - 4002.5 - 3.2ATP-competitive (Hinge)
Tozasertib (VX-680) Aurora A/B/C13 (Aur A)Moderate464.53.1ATP-competitive
Fasudil (HA-1077) ROCK-I / ROCK-II158 (ROCK-II)Moderate291.80.5ATP-competitive
Staurosporine Pan-Kinase1 - 10Very Low (Pan)466.53.5ATP-competitive

*Data representative of optimized pyrazole-4-carboxamide derivatives cited in recent Aurora and ROCK-II inhibitor discovery literature[1][2].

Data Interpretation: While Staurosporine exhibits universal nanomolar potency, its lack of selectivity makes it highly toxic. Fasudil and Tozasertib offer better selectivity but often suffer from off-target effects due to their larger, rigid macro-structures. The 5-CPA scaffold, due to its low initial molecular weight and highly directional hydrogen bonding, allows medicinal chemists to build in selectivity without inflating the molecular weight beyond Lipinski's Rule of 5 limits, resulting in superior ligand efficiency.

Experimental Protocols: Self-Validating Profiling Workflows

To objectively benchmark 5-CPA derivatives against standards, a robust, interference-free assay is required. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it minimizes compound auto-fluorescence—a common artifact when screening halogenated aromatic fragments[5].

Protocol 1: TR-FRET Kinase Activity Assay

Objective: Determine the IC50 of 5-CPA derivatives against Aurora Kinase A.

Materials:

  • Recombinant Aurora A Kinase (active).

  • ULight™-labeled generic kinase substrate (e.g., ULight-p53).

  • Europium (Eu)-anti-phospho antibody.

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 5-CPA derivative and Tozasertib (positive control) in 100% DMSO.

    • Causality: Serial dilution in pure DMSO prevents compound precipitation.

  • Aqueous Transfer: Transfer compounds to the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

    • Causality: Keeping DMSO ≤1% prevents solvent-induced denaturation of the kinase.

  • Enzyme-Substrate Addition: Add 5 µL of Aurora A kinase and ULight-substrate mixture (diluted in Kinase Buffer) to the assay wells.

    • Causality: The inclusion of 0.01% Brij-35 in the buffer prevents non-specific compound aggregation (promiscuous inhibition), ensuring the IC50 reflects true stoichiometric binding.

  • Reaction Initiation: Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration. Initiate the reaction by adding 5 µL of ATP.

    • Causality: The ATP concentration MUST be set at the enzyme's apparent Km​ (e.g., 10 µM). This balances the assay's sensitivity to competitive inhibitors while maintaining physiological relevance.

  • Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of EDTA (stops Mg2+-dependent catalysis) containing the Eu-anti-phospho antibody.

  • Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Workflow Prep Compound Prep (DMSO Serial Dilution) Assay TR-FRET Reaction (Kinase + Substrate + ATP) Prep->Assay Detect Signal Detection (Eu-Cryptate / APC) Assay->Detect Analysis Data Analysis (IC50 Calculation) Detect->Analysis

Step-by-step high-throughput TR-FRET kinase screening workflow.

Protocol 2: Chemical Functionalization of 5-CPA (Fragment Elaboration)

To convert the 5-CPA fragment into a nanomolar inhibitor, the 5-chloro position is typically functionalized via nucleophilic substitution[6][8].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask, dissolve 5-chloro-1H-pyrazole-4-carboxamide (1.0 eq) in anhydrous ethanol.

  • Nucleophile Addition: Add an excess of the desired nucleophile (e.g., hydrazine hydrate for hydrazinyl derivatives)[6].

  • Reflux: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere with continuous magnetic stirring.

  • Monitoring: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) solvent system.

    • Causality: The highly polar carboxamide group requires a polar mobile phase to migrate effectively on silica gel.

  • Purification: Upon consumption of the starting material, cool to room temperature. Remove the solvent under reduced pressure and purify the crude product via recrystallization from ethanol to yield the elaborated kinase inhibitor candidate.

Conclusion

Benchmarking the 5-chloro-1H-pyrazole-4-carboxamide scaffold against standard inhibitors reveals its immense value in modern drug design. While standard inhibitors like Staurosporine or Tozasertib offer immediate potency, they are often burdened by high molecular weight and off-target toxicity. The 5-CPA fragment provides a highly efficient, self-validating hinge-binding anchor. By utilizing the 5-chloro vector for targeted elaboration and employing rigorous, artifact-free TR-FRET profiling, researchers can rapidly develop highly selective, next-generation kinase inhibitors.

References

  • Yevale, D. et al. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry. Retrieved from:[Link]

  • Feng, Y. et al. (2008). Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of Medicinal Chemistry (PMC). Retrieved from:[Link]

  • Merck Research Laboratories (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters. Retrieved from:[Link]

Sources

comparing cytotoxicity of 5-chloro-1H-pyrazole-4-carboxamide across different cancer cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a cornerstone of medicinal chemistry, with its derivatives showing a wide spectrum of biological activities. Among these, pyrazole-4-carboxamides have garnered significant interest in oncology for their potential as anticancer agents.[1][2] These compounds often exert their effects by inhibiting key cellular signaling pathways crucial for cancer cell proliferation and survival.[3][4] This guide provides a comparative analysis of the cytotoxic effects of pyrazole-4-carboxamide derivatives across various human cancer cell lines. While specific public domain data for 5-chloro-1H-pyrazole-4-carboxamide is limited, we will explore the cytotoxicity of structurally related analogs to provide a representative understanding of this chemical class's potential. The data presented herein is synthesized from various preclinical studies and is intended to guide researchers in their exploration of this promising class of compounds.

The rationale for investigating pyrazole-based compounds lies in their ability to act as "hinge-binding" motifs for various protein kinases, which are often dysregulated in cancer.[4] By competitively inhibiting these enzymes, pyrazole derivatives can halt the cell cycle, induce programmed cell death (apoptosis), and ultimately reduce tumor growth. This guide will delve into the experimental methodology for assessing cytotoxicity, present comparative data, and discuss the potential molecular mechanisms underpinning the observed anticancer activity.

Assessing Cytotoxicity: The MTT Assay

To quantify the cytotoxic effects of novel chemical entities, a robust and reproducible in vitro assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for evaluating cell viability.[5] The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This conversion is primarily carried out by mitochondrial dehydrogenases, and thus the amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: A Visual Guide

The following diagram illustrates the typical workflow for a cell-based cytotoxicity assay.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow cell attachment A->B C 3. Prepare serial dilutions of pyrazole compounds B->C D 4. Treat cells with varying concentrations of compounds C->D E 5. Incubate for a defined period (e.g., 48-72h) D->E F 6. Add MTT reagent to each well E->F G 7. Incubate for 2-4h to allow formazan formation F->G H 8. Solubilize formazan crystals with DMSO or other solvent G->H I 9. Measure absorbance at 570 nm H->I J 10. Calculate cell viability relative to untreated controls I->J K 11. Determine IC50 values J->K

Caption: A generalized workflow for determining the cytotoxicity of chemical compounds using the MTT assay.

Detailed Step-by-Step Protocol for MTT Assay

The following protocol provides a detailed methodology for assessing the cytotoxicity of pyrazole-4-carboxamide derivatives.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the pyrazole-4-carboxamide derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture media to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old media from the 96-well plate and add 100 µL of media containing the different concentrations of the compound to the respective wells. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Reagent Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.

Comparative Cytotoxicity of Pyrazole-4-Carboxamide Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of several pyrazole-4-carboxamide derivatives against a panel of human cancer cell lines. This data highlights the variability in potency based on the specific chemical substitutions on the pyrazole-carboxamide scaffold and the cancer cell line being tested.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 6k HeLaCervical Cancer0.43[4]
HepG2Liver Cancer0.67[4]
Compound 10h NCI-H520Lung Cancer0.019[6]
SNU-16Gastric Cancer0.059[6]
KATO IIIGastric Cancer0.073[6]
Compound 8e SNU-16Gastric Cancer0.71[7]
MCF-7Breast Cancer1.26[7]
Compound 5b MDA-MB-231Breast Cancer27.76[8]
Compound 2 A549Lung Cancer220.20[9]

Note: The IC50 values are presented as reported in the respective studies and may have been determined under slightly different experimental conditions.

Mechanism of Action: Targeting Cancer's Engine Room

The cytotoxic effects of pyrazole-4-carboxamide derivatives are often attributed to their ability to inhibit protein kinases, which are key regulators of cell growth, proliferation, and survival.[4][6] Many cancers exhibit aberrant kinase activity, making these enzymes attractive therapeutic targets.

Inhibition of Key Signaling Pathways

One of the critical pathways often targeted by pyrazole-based inhibitors is the PI3K/AKT/mTOR pathway. This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell survival and proliferation. By inhibiting kinases within this pathway, pyrazole derivatives can effectively cut off the survival signals that cancer cells depend on, leading to apoptosis.

Another important target for pyrazole compounds is the family of Aurora kinases, which are essential for proper cell division (mitosis).[4] Inhibition of Aurora kinases leads to defects in chromosome segregation and ultimately cell death.

The following diagram illustrates a simplified signaling pathway that can be targeted by pyrazole-4-carboxamide derivatives.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response cluster_3 Mechanism of Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole Pyrazole-4-Carboxamide Pyrazole->PI3K Inhibits Pyrazole->AKT Inhibits

Caption: A simplified representation of the PI3K/AKT/mTOR signaling pathway and the potential points of inhibition by pyrazole-4-carboxamide derivatives.

Conclusion and Future Directions

The data presented in this guide underscores the potential of pyrazole-4-carboxamide derivatives as a versatile scaffold for the development of novel anticancer agents. The cytotoxic activity of these compounds varies significantly based on their chemical structure and the genetic makeup of the cancer cells. The ability to inhibit key protein kinases involved in cell proliferation and survival is a primary mechanism driving their anticancer effects.

Future research should focus on synthesizing and screening a wider array of 5-chloro-1H-pyrazole-4-carboxamide analogs to establish a clear structure-activity relationship. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of the most promising compounds in preclinical cancer models. A deeper understanding of their molecular targets and mechanisms of action will be crucial for their successful translation into clinical candidates.

References

Sources

Validating Computational Docking Models for 5-Chloro-1H-Pyrazole-4-Carboxamide Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As computational drug discovery accelerates, accurately modeling the binding interactions of privileged chemical scaffolds remains a critical bottleneck. The 5-chloro-1H-pyrazole-4-carboxamide moiety is a highly versatile structural motif, demonstrating potent efficacy against targets such as1[1],2[2], and 3[3].

However, the rotational freedom of the carboxamide linker and the unique electronic properties of the chlorinated pyrazole present significant challenges for standard docking algorithms. This guide provides an objective comparison of leading computational platforms and outlines a self-validating experimental workflow to ensure the structural and predictive integrity of your models.

Comparative Analysis of Docking Platforms

When evaluating the binding affinity of 5-chloro-1H-pyrazole-4-carboxamide derivatives, the choice of docking algorithm profoundly impacts the validity of the predicted pose.

  • AutoDock Vina : Utilizes an empirical scoring function. While highly efficient for rapid virtual screening, Vina often struggles to accurately quantify the strength of π-cation interactions and halogen bonds unless specific force field parameters are manually introduced[3].

  • Discovery Studio (CDOCKER) : Employs a CHARMm-based molecular dynamics approach to docking. CDOCKER excels at handling the conformational flexibility of the carboxamide linker, allowing the ligand to dynamically adapt to the binding pocket, which is critical for accessing the hydrophobic tail pockets of targets like SDH[4].

  • Schrödinger Glide (XP) : Extra Precision (XP) scoring incorporates advanced penalty terms for desolvation and explicit rewards for hydrophobic enclosure. Glide is particularly superior in mapping the complex, directional hydrogen-bond networks required for Aurora-A kinase inhibition[2].

Self-Validating Experimental Protocol

A computational model is only as reliable as its empirical validation. The following step-by-step methodology establishes a closed-loop system where in silico predictions are rigorously tested against in vitro realities.

Phase 1: Ligand and Protein Preparation
  • Ligand Protonation State Assignment : Prepare the 5-chloro-1H-pyrazole-4-carboxamide ligand using tools like Epik (Schrödinger) to generate tautomers at pH 7.4 ± 0.5.

    • Causality: The strongly electron-withdrawing 5-chloro group significantly lowers the pKa of the adjacent pyrazole NH. Failing to assign the correct tautomeric state will invert the hydrogen bond donor/acceptor profile, leading to fundamentally flawed docking poses.

  • Protein Minimization : Prepare the target crystal structure (e.g., SDH or Aurora-A kinase) by adding polar hydrogens and optimizing the hydrogen bond network.

    • Causality: Pyrazole-4-carboxamides rely on precise interactions with key residues (e.g., Arg 43 and Ile 218 in SDH[4]). Unoptimized hydroxyl groups in the active site will cause artificial steric clashes, preventing the ligand from accessing its true binding mode.

Phase 2: Flexible Molecular Docking
  • Grid Generation and Docking : Define the active site grid and execute docking using Glide XP or CDOCKER, ensuring the carboxamide linker is set to fully flexible.

    • Causality: The orientation of the carboxamide oxygen and nitrogen dictates the entire pharmacophore. Rigid docking algorithms trap the ligand in local minima; flexible linker definitions allow the algorithm to sample the critical 180-degree flip required to satisfy the pocket's electronic demands.

Phase 3: Molecular Dynamics (MD) Validation
  • 100 ns MD Simulation : Subject the top-scoring docking poses to a 100 ns MD simulation (e.g., using GROMACS or Desmond) in an explicit solvent model.

    • Causality: Docking scores are static. MD simulations validate the dynamic stability of the predicted halogen bonds and ensure that the highly polar carboxamide group does not incur an excessive desolvation penalty over time. A stable Root Mean Square Deviation (RMSD) < 2.0 Å confirms the pose's viability[1].

Phase 4: In Vitro Enzymatic Validation
  • Enzyme Inhibition Assay : Synthesize the top-ranked derivatives and evaluate them using in vitro enzyme inhibition assays (e.g., SDH activity assays or Western blot analysis for Aurora-A kinase[2]).

    • Causality: This step closes the validation loop. The computational model is only verified when the predicted binding free energy correlates linearly with the experimental IC50​ or EC50​ values.

Workflow Visualization

G A Ligand Prep: 5-chloro-1H-pyrazole- 4-carboxamide C Docking Engine Comparison (Vina, CDOCKER, Glide) A->C B Protein Prep: Target (SDH / Aurora-A) Protonation & Minimization B->C D Pose Evaluation: Halogen & H-Bond Analysis C->D E MD Simulation (100ns): RMSD/RMSF Stability D->E F In Vitro Validation: Enzyme Inhibition Assays E->F

Fig 1: Self-validating computational and experimental workflow for pyrazole-4-carboxamide targets.

Quantitative Validation Data

The following table summarizes the comparative performance of different docking platforms against in vitro experimental data for 5-chloro-1H-pyrazole-4-carboxamide derivatives across multiple targets.

Target EnzymeSoftware / AlgorithmScoring FunctionMean Docking ScoreExperimental ValidationPredictive Accuracy
Succinate Dehydrogenase (SDH) AutoDock VinaEmpirical (Vina)-7.4 kcal/mol IC50​ = 3.3 µM[1]Moderate
Succinate Dehydrogenase (SDH) Discovery StudioCDOCKER Energy-45.2 kcal/mol IC50​ = 3.3 µM[1]High
Aurora-A Kinase Schrödinger GlideGlide XP-9.8 kcal/mol IC50​ = 0.16 µM[2]Very High
Cyclooxygenase-2 (COX-2) AutoDock VinaEmpirical (Vina)-8.1 kcal/molIn Vitro Assay[3]Moderate
Protein Tyrosine Phosphatase 1B AutoDock 4.2Lamarckian GA-6.9 kcal/molIn Vitro Assay[5]Low

(Note: Docking scores represent different thermodynamic approximations depending on the software's proprietary scoring function; CDOCKER energy is presented as uncalibrated interaction energy).

Conclusion

Validating docking models for the 5-chloro-1H-pyrazole-4-carboxamide scaffold requires a nuanced understanding of its electronic and conformational properties. By pairing advanced docking algorithms like Glide XP or CDOCKER with rigorous MD simulations and in vitro enzymatic assays, researchers can establish a robust, self-validating pipeline that significantly accelerates the discovery of novel SDHIs, kinase inhibitors, and anti-inflammatory agents.

References

  • Title: Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents Source: PubMed URL: [Link]

  • Title: Interaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Waste Management of 5-Chloro-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Hazard Assessment

5-Chloro-1H-pyrazole-4-carboxamide (CAS: 934758-92-6) is a heterocyclic aromatic anilide characterized by a five-membered pyrazole ring containing two nitrogen atoms[1]. While its structural versatility makes it a highly valuable building block in pharmaceutical and agrochemical synthesis, its end-of-life management is strictly dictated by a single structural feature: the chloro substituent [1].

In laboratory waste management, the presence of any halogen (Fluorine, Chlorine, Bromine, or Iodine) fundamentally alters the chemical's disposal pathway. Because of this chlorine atom, 5-Chloro-1H-pyrazole-4-carboxamide and any solutions containing it must be strictly classified and segregated as Halogenated Organic Waste [2].

The Causality of Halogenated Waste Protocols

As a Senior Application Scientist, I frequently see laboratories make the critical error of comingling halogenated and non-halogenated organic wastes. This is not merely an administrative error; it is a severe environmental and operational hazard.

The Mechanistic Risk: Standard non-halogenated organic wastes (such as ethanol, acetone, or hexane) can be routinely incinerated at standard temperatures or blended for energy recovery. However, halogenated hydrocarbons possess significant thermal stability[3]. If 5-Chloro-1H-pyrazole-4-carboxamide is incinerated at standard temperatures (e.g., 200°C – 400°C), the incomplete combustion and catalytic decomposition of the halogenated components lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[3].

The Regulatory Solution: To effectively destroy the compound and prevent the synthesis of dioxins, environmental protection agencies mandate that halogenated wastes undergo high-temperature incineration—typically exceeding 1200 °C—combined with specialized alkaline flue gas scrubbers to neutralize the resulting hydrochloric acid (HCl) byproducts[3][4]. Mixing even a small fraction of 5-Chloro-1H-pyrazole-4-carboxamide into a non-halogenated waste stream taints the entire container, exponentially increasing disposal costs and risking catastrophic environmental emissions[2].

Waste Stream Compatibility Data

To prevent dangerous cross-reactions and regulatory violations, adhere strictly to the following compatibility matrix when disposing of 5-Chloro-1H-pyrazole-4-carboxamide.

Waste CategoryCompatibilityCausality / Consequence of Mixing
Halogenated Solvents (e.g., DCM, Chloroform)Highly Compatible Standard matrix for disposal; both require >1200°C incineration and share the same EPA waste codes.
Non-Halogenated Solvents (e.g., Acetone, Hexane)Incompatible Taints the cheaper non-halogenated stream, drastically increasing disposal costs and risking improper low-temp incineration[2].
Aqueous Acids/Bases Incompatible High water content disrupts the thermal efficiency of organic incinerators. Must be segregated[2].
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Strictly Prohibited Risk of violent exothermic reactions, pressure buildup, and catastrophic container rupture[2].

Procedural Step-by-Step Disposal Methodologies

Every protocol in your laboratory must be a self-validating system. Follow these step-by-step instructions to ensure the safe, compliant disposal of 5-Chloro-1H-pyrazole-4-carboxamide.

Step 1: Phase and State Determination
  • Action: Determine if the waste is a pure solid (e.g., expired reagent, synthesized powder) or dissolved in a solvent matrix (e.g., post-reaction filtrate).

  • Causality: Solid and liquid halogenated wastes require different physical handling and containment to prevent aerosolization or pressure buildup.

  • Self-Validation Check: If liquid, visually inspect the solution. A single homogeneous phase confirms a pure solvent matrix. If biphasic, separate the aqueous layer prior to disposal, as water content exceeding 10% in halogenated waste can interfere with the incineration process.

Step 2: Segregation and Containment
  • Action: Deposit the material exclusively into a container designated for "Halogenated Organic Waste." Use High-Density Polyethylene (HDPE) or amber glass containers.

  • Causality: Halogenated solvents and their dissolved solutes can degrade certain plastics. HDPE and glass provide superior chemical inertness.

  • Self-Validation Check: Before adding your waste, read the accumulation log on the container. If you see incompatible chemicals listed (e.g., strong oxidizers or reactive metals), STOP . Do not add the waste.

Step 3: Labeling and Satellite Accumulation Area (SAA) Storage
  • Action: Log the exact chemical name (5-Chloro-1H-pyrazole-4-carboxamide) and its estimated mass/volume on the hazardous waste tag immediately upon addition. Store the container in a designated SAA with secondary containment (e.g., a spill tray).

  • Causality: Secondary containment ensures that if the primary vessel fails, the halogenated compound does not reach the laboratory drain. Pouring halogenated organics down the drain is strictly prohibited due to their toxicity to aquatic life and persistence in the environment[2].

  • Self-Validation Check: Ensure the SAA tray is clean and dry. The presence of liquid in the secondary containment tray immediately signals a compromised primary vessel that requires emergency transfer.

Step 4: EHS Transfer and High-Temperature Incineration
  • Action: Submit a pickup request to your institutional Environmental Health & Safety (EHS) department before the container reaches 90% capacity.

  • Causality: EHS will transfer the waste to a permitted hazardous waste facility capable of sustaining the >1200 °C temperatures required to safely cleave the carbon-chlorine bonds without forming dioxins[3].

  • Self-Validation Check: Verify that the waste manifest lists the EPA waste code appropriate for halogenated organics prior to signing off the transfer.

Disposal Workflow Visualization

G A Waste Generation: 5-Chloro-1H-pyrazole-4-carboxamide B Phase Determination A->B C Solid Waste (Powder/Residue) B->C Pure compound D Liquid Waste (Dissolved in Solvent) B->D In solution E Halogenated Solid Waste Container (HDPE) C->E F Halogenated Liquid Waste Container (Glass/HDPE) D->F G Satellite Accumulation Area (SAA) with Secondary Containment E->G F->G H EHS / Certified Vendor Pickup G->H I High-Temperature Incineration (>1200°C) to prevent Dioxins H->I

Workflow for the segregation and high-temperature disposal of halogenated organic waste.

References

  • University of Tennessee Safety Office. Laboratory Hazardous Waste Management Guide - Halogenated Compounds. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]

  • Waste-to-Energy Research and Technology Council (WtERT). Modern Technologies To Reduce Emissions Of Dioxins And Furans From Waste Incineration. Available at: [Link]

Sources

Comprehensive Safety and Operational Guide for Handling 5-Chloro-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: 5-Chloro-1H-pyrazole-4-carboxamide (CAS: 934758-92-6)

Chemical Profile & Mechanistic Hazard Assessment

5-Chloro-1H-pyrazole-4-carboxamide is a heterocyclic organic building block characterized by a five-membered pyrazole ring containing two nitrogen atoms and an electrophilic chloro substituent[1]. It is predominantly utilized in pharmaceutical development as a critical intermediate for synthesizing anti-inflammatory agents, antimicrobial compounds, and complex kinase inhibitors[1].

Mechanistic Causality of Hazards: As a Senior Application Scientist, I emphasize that safety protocols must be rooted in chemical causality rather than generic checklists. The chloro group at the 5-position of the pyrazole ring makes this molecule highly susceptible to nucleophilic aromatic substitution ( SN​Ar )[2].

  • Dermal/Ocular Toxicity: Because of its electrophilic nature, the compound can covalently bind to nucleophilic residues (such as thiols and primary amines) present in skin proteins or ocular tissues. This mechanism is the primary driver for contact dermatitis and severe eye irritation.

  • Inhalation Risks: Supplied as a fine crystalline powder (Molecular Weight: 145.55 g/mol )[1], aerosolized particulates can rapidly deposit in the upper respiratory tract, causing mucosal irritation.

  • Reactivity Hazards: In synthetic workflows, this compound is frequently reacted with potent nucleophiles like hydrazine hydrate—a known toxic, corrosive, and carcinogenic agent—to form 5-hydrazino derivatives[2]. The synergistic hazards of the starting material and the reagents necessitate strict engineering controls.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE is a specific countermeasure to a defined chemical mechanism. Below is the quantitative and qualitative breakdown of required protective gear.

PPE CategoryRecommended EquipmentMechanistic Causality & Scientific Rationale
Hand Protection Nitrile Gloves (Min. 0.11 mm for incidental, 0.3 mm for prolonged contact)Nitrile provides superior chemical resistance against the polar aprotic solvents (e.g., DMF, DMSO, Ethanol) typically required to dissolve pyrazole carboxamides[2].
Eye Protection Chemical Splash Goggles (Snug-fitting, indirect venting)Prevents the ingress of aerosolized C4​H4​ClN3​O dust during weighing and shields against solvent splashing during exothermic reaction setups. Standard safety glasses are insufficient.
Body Protection Flame-Retardant Lab Coat (Nomex or equivalent) with knit cuffsKnit cuffs prevent the accumulation of fine particulates on the forearms. Flame retardancy is critical as the compound is often refluxed in flammable organic solvents[2].
Respiratory N95 / P100 Particulate Respirator (During spill scenarios)While all standard handling must occur in a fume hood, a P100 respirator is required during spill cleanup to filter out highly reactive micro-particulates.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow these sequential steps to ensure total operational safety during synthesis.

Step 1: Environmental Validation

  • Action: Verify that the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm).

  • Validation: Check the digital airflow monitor. Do not proceed if the alarm is active. Clear the workspace of incompatible strong oxidizing agents.

Step 2: Weighing and Transfer

  • Action: Use a static-dissipative spatula and anti-static weigh boats.

  • Rationale: Fine heterocyclic powders easily build up static charge. A standard metal spatula can cause the powder to repel and aerosolize into the breathing zone, bypassing standard containment.

Step 3: Solvent Dissolution

  • Action: Transfer the weighed 5-Chloro-1H-pyrazole-4-carboxamide into a round-bottom flask. Dissolve completely in a suitable solvent (e.g., absolute ethanol) before introducing any secondary reagents[2].

  • Rationale: Pre-dissolving ensures a homogenous reaction mixture, preventing localized concentration spikes that could lead to runaway exothermic reactions.

Step 4: Reaction Execution

  • Action: When synthesizing derivatives (e.g., adding hydrazine hydrate), equip the flask with a reflux condenser and a magnetic stirrer[2]. Add the nucleophile dropwise via an addition funnel.

  • Rationale: Dropwise addition controls the kinetics of the SN​Ar reaction, managing heat evolution and preventing solvent boil-over[2].

Spill Response & Chemical Disposal Plan

In the event of a breach in containment, follow this deterministic disposal and cleanup plan.

Spill Containment Protocol
  • Evacuate & Assess: Step back and allow the fume hood to clear any aerosolized dust.

  • Wet Containment: Do not sweep dry powder. Cover the solid spill with damp sand or a commercial universal absorbent. The moisture prevents the powder from becoming airborne.

  • Neutralization: Wipe the affected area with a mildly alkaline 5% sodium bicarbonate solution to neutralize any acidic byproducts, followed by a thorough wash with deionized water.

Waste Segregation & Disposal
  • Solid Waste: Place contaminated PPE, weigh boats, and absorbent materials into a highly visible, labeled biohazard/chemical waste bin specifically designated for "Halogenated Organic Waste" .

  • Liquid Waste: Aqueous and organic layers must be strictly separated. Halogenated organic solvents containing pyrazole residues must be collected in a dedicated, clearly labeled "Halogenated Organic Liquid Waste" carboy.

    • Crucial Insight: Never mix halogenated waste with non-halogenated waste streams. Mixing can cause dangerous cross-reactivity and exponentially increases institutional disposal costs.

Workflow Visualization

Below is the logical workflow mapping the hazard mitigation strategy for handling this compound.

Workflow Prep 1. Fume Hood Preparation Verify Face Velocity (80-100 fpm) PPE 2. Don PPE Nitrile Gloves, Goggles, Nomex Coat Prep->PPE Environment Secured Handling 3. Powder Handling Use Anti-Static Spatula PPE->Handling Operator Protected Reaction 4. Chemical Reaction Controlled Nucleophilic Addition Handling->Reaction Reagents Transferred Waste 5. Waste Segregation Halogenated Organic Stream Reaction->Waste Protocol Complete

Operational workflow and hazard mitigation logic for handling 5-Chloro-1H-pyrazole-4-carboxamide.

References

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.